BAY-826
描述
属性
IUPAC Name |
3-cyano-N-[2,4-dimethyl-5-(6-pyridin-3-ylimidazo[1,2-b]pyrazol-1-yl)phenyl]-5-(pentafluoro-λ6-sulfanyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F5N6OS/c1-16-8-17(2)24(36-6-7-37-25(36)13-23(35-37)19-4-3-5-33-15-19)12-22(16)34-26(38)20-9-18(14-32)10-21(11-20)39(27,28,29,30)31/h3-13,15H,1-2H3,(H,34,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPASHPJAIUOWCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)C#N)S(F)(F)(F)(F)F)N3C=CN4C3=CC(=N4)C5=CN=CC=C5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F5N6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: BAY-826 Mechanism of Action in Glioma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Glioblastoma, the most aggressive form of glioma, remains a significant therapeutic challenge due to its highly vascularized and infiltrative nature. While targeting the vascular endothelial growth factor (VEGF) signaling pathway has been a cornerstone of anti-angiogenic therapy, tumors often develop resistance. This has spurred investigation into alternative pro-angiogenic pathways, with the Angiopoietin-TIE-2 axis emerging as a critical mediator of vascular maturation, stability, and resistance to anti-VEGF therapies. BAY-826 is a novel, potent, and orally bioavailable small molecule inhibitor of the TIE-2 receptor tyrosine kinase. This technical guide delineates the mechanism of action of this compound in glioma, summarizing key preclinical findings, experimental methodologies, and the underlying signaling pathways. Preclinical evidence demonstrates that this compound effectively inhibits TIE-2 phosphorylation, leading to decreased tumor vascularization and, in some models, a significant survival benefit, particularly in combination with radiotherapy.
Core Mechanism of Action: TIE-2 Inhibition
The primary mechanism of action of this compound in glioma is the direct inhibition of the tunica interna endothelial cell kinase (TIE-2), a receptor tyrosine kinase predominantly expressed on endothelial cells.[1] In the tumor microenvironment, the binding of its ligands, primarily Angiopoietin-1 (Ang-1), and in some contexts, Angiopoietin-2 (Ang-2), leads to the phosphorylation and activation of TIE-2. This activation triggers downstream signaling cascades that promote endothelial cell survival, migration, and vessel maturation and stabilization.
This compound acts as an ATP-competitive inhibitor, binding to the kinase domain of TIE-2 and preventing its autophosphorylation.[1] This blockade of TIE-2 signaling disrupts the integrity and function of the tumor vasculature, thereby exerting its anti-tumor effects.
Signaling Pathway
The Angiopoietin/TIE-2 signaling pathway plays a crucial role in regulating angiogenesis. In the context of glioma, this pathway is often dysregulated. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of this compound in the Angiopoietin/TIE-2 Signaling Pathway.
Preclinical Efficacy in Glioma Models
The anti-tumor activity of this compound has been evaluated in syngeneic murine glioma models, which are critical for studying the interplay between the tumor, its vasculature, and the immune system.
In Vitro and In Vivo Target Inhibition
This compound has been shown to effectively inhibit TIE-2 phosphorylation both in vitro and in vivo. In cultured glioma cells, this compound suppressed Ang-1 and sodium orthovanadate (Na₃VO₄)-induced TIE-2 phosphorylation.[1] In vivo, oral administration of this compound led to a reduction in TIE-2 phosphorylation in the lungs of treated mice, confirming systemic target engagement.[1]
Anti-Tumor Efficacy as a Single Agent
In preclinical studies using various syngeneic murine glioma models (SMA-497, SMA-540, and SMA-560), this compound demonstrated a trend towards prolonged survival as a monotherapy in the SMA-497 and SMA-540 models.[1] A statistically significant survival benefit was observed in the SMA-560 model.
Synergistic Effects with Radiotherapy
The combination of this compound with irradiation was investigated to assess potential synergistic anti-tumor effects. In the SMA-560 glioma model, the combination of this compound and irradiation resulted in a synergistic prolongation of survival compared to either treatment alone. However, this synergistic effect was not observed in the SMA-497 model.
Effects on Tumor Vasculature and Immune Infiltration
Histological analysis of tumors from treated mice revealed that this compound, both as a single agent and in combination with irradiation, led to a decrease in vessel density in certain glioma models. Additionally, an increase in leukocyte infiltration into the tumor was observed, suggesting a potential immunomodulatory effect of TIE-2 inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in glioma models.
Table 1: In Vivo Efficacy of this compound in Syngeneic Murine Glioma Models
| Glioma Model | Treatment | Median Survival (days) | Increase in Median Survival vs. Control | Statistical Significance (p-value) |
| SMA-560 | Control | 21 | - | - |
| This compound | 25 | 4 days | < 0.05 | |
| Irradiation (12 Gy) | 28 | 7 days | < 0.01 | |
| This compound + Irradiation | 35 | 14 days | < 0.001 | |
| SMA-497 | Control | 19 | - | - |
| This compound | 20 | 1 day | Not Significant | |
| Irradiation (12 Gy) | 23 | 4 days | < 0.01 | |
| This compound + Irradiation | 23 | 4 days | Not Significant (vs. Irradiation alone) |
Data extracted from Schneider H, et al. J Neurochem. 2017.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments conducted to evaluate the efficacy of this compound in glioma models.
In Vivo Syngeneic Glioma Model
References
The Discovery and Development of BAY-826: A TIE-2 Inhibitor for Angiogenesis-Targeted Therapy
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and selective, orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] Developed by Bayer Pharma AG, this compound has been investigated for its potential as an anti-angiogenic agent in the context of highly vascularized tumors, such as glioblastoma.[2] The angiopoietin/TIE-2 signaling axis is a critical pathway in vascular development and maturation, making it a compelling target for therapeutic intervention in diseases characterized by pathological angiogenesis. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of the TIE-2 receptor. TIE-2 is primarily expressed on endothelial cells and is activated by its ligands, the angiopoietins (Ang). Angiopoietin-1 (Ang-1) binding to TIE-2 promotes receptor phosphorylation, leading to the activation of downstream signaling pathways that are crucial for endothelial cell survival, vessel maturation, and stability. In contrast, Angiopoietin-2 (Ang-2) can act as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis, particularly in the tumor microenvironment.
By binding to the ATP-binding pocket of the TIE-2 kinase domain, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of TIE-2 signaling leads to a disruption of angiogenesis, resulting in decreased vessel density in tumors.
Quantitative Data
The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and selectivity profile.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Assay System | Reference |
| TIE-2 (TEK) Binding Affinity (Kd) | 1.6 nM | KINOMEscan | |
| TIE-2 Autophosphorylation Inhibition (EC50) | ~1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs) |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Target | Binding Affinity (Kd) | Assay System | Reference |
| TIE-2 (TEK) | 1.6 nM | KINOMEscan | |
| TIE-1 | 0.9 nM | KINOMEscan | |
| DDR1 | 0.4 nM | KINOMEscan | |
| DDR2 | 1.3 nM | KINOMEscan | |
| LOK (STK10) | 5.9 nM | KINOMEscan |
Note: this compound was tested against a panel of 456 kinases and demonstrated high selectivity for TIE-2, with only four other kinases showing similar high-affinity binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical evaluation of this compound.
In Vitro TIE-2 Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the TIE-2 kinase.
Materials:
-
Recombinant human TIE-2 kinase domain
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT)
-
ATP (at a concentration around the Km for TIE-2)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (serial dilutions in DMSO)
-
33P-γ-ATP
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the recombinant TIE-2 kinase, the peptide substrate, and the kinase buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a solution of ATP and 33P-γ-ATP.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated peptide substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated 33P-γ-ATP.
-
Measure the amount of incorporated 33P on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular TIE-2 Autophosphorylation Assay
This cell-based assay assesses the ability of this compound to inhibit TIE-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE-2 expressing cells (e.g., SMA-497 glioma cells)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
TIE-2 stimulating agent (e.g., Angiopoietin-1 or Sodium Orthovanadate (Na₃VO₄))
-
This compound (serial dilutions in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-TIE-2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Seed HUVECs or other target cells in culture plates and grow to near confluence.
-
Serum-starve the cells for several hours to reduce basal TIE-2 phosphorylation.
-
Pre-treat the cells with serial dilutions of this compound or DMSO for a specified time (e.g., 1 hour).
-
Stimulate the cells with a TIE-2 activating agent (e.g., 400 ng/mL COMP-Ang-1 or 4 mM Na₃VO₄) for a short period (e.g., 20 minutes).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation.
-
Immunoprecipitate TIE-2 from the lysates by incubating with an anti-TIE-2 antibody overnight at 4°C, followed by the addition of Protein A/G agarose beads for 1-2 hours.
-
Wash the immunoprecipitates several times with lysis buffer.
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated TIE-2.
-
Strip and re-probe the membrane with an anti-TIE-2 antibody to determine the total amount of immunoprecipitated TIE-2.
-
Quantify the band intensities and calculate the ratio of phosphorylated TIE-2 to total TIE-2 for each treatment condition.
-
Determine the EC50 value of this compound for the inhibition of TIE-2 autophosphorylation.
In Vivo Syngeneic Murine Glioma Model
This in vivo model evaluates the anti-tumor efficacy of this compound in an immunocompetent setting.
Materials:
-
Syngeneic mouse glioma cell lines (e.g., SMA-497, SMA-540, SMA-560)
-
Female C57BL/6 mice
-
This compound formulated for oral gavage (e.g., in 10% Ethanol/40% Solutol/50% Aqua dest)
-
Stereotactic injection apparatus
-
Anesthetics
Procedure:
-
Culture the chosen murine glioma cell line under standard conditions.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Implant a specific number of glioma cells (e.g., 1 x 10⁵ cells) into the striatum of the mouse brain.
-
Allow the tumors to establish for a set period (e.g., 7-10 days).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 100 mg/kg, daily) or the vehicle control via oral gavage.
-
Monitor the health and body weight of the mice regularly.
-
Monitor tumor growth using non-invasive imaging techniques (if the cell line is engineered to express a reporter like luciferase) or by observing neurological symptoms.
-
At the end of the study (or when humane endpoints are reached), euthanize the mice and harvest the brains.
-
Analyze the tumors for various endpoints, including tumor volume, vessel density (e.g., by CD31 staining), and TIE-2 phosphorylation in lung tissue extracts (as a surrogate for systemic target engagement).
-
Record survival data and perform statistical analysis to determine the efficacy of this compound.
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.
References
The Role of BAY-826 in Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and highly selective, orally available small-molecule inhibitor of the TIE-2 receptor tyrosine kinase. The angiopoietin (Ang)/TIE-2 signaling axis is a critical regulator of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in the pathological angiogenesis that drives tumor growth and metastasis. This technical guide provides an in-depth overview of the function of this compound in angiogenesis, summarizing key preclinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways.
Mechanism of Action: TIE-2 Inhibition
This compound exerts its anti-angiogenic effects by directly targeting and inhibiting the TIE-2 receptor. TIE-2 is primarily expressed on endothelial cells and a subset of hematopoietic cells. Its activation by the ligand angiopoietin-1 (Ang-1) promotes vascular stability, pericyte recruitment, and endothelial cell survival. In the tumor microenvironment, another ligand, angiopoietin-2 (Ang-2), often acts as a context-dependent antagonist or partial agonist, leading to vascular destabilization and priming the endothelium for pro-angiogenic stimuli like vascular endothelial growth factor (VEGF).
By binding to the ATP-binding pocket of the TIE-2 kinase domain, this compound prevents its autophosphorylation, a crucial step in receptor activation. This blockade of TIE-2 signaling counteracts the pro-angiogenic and pro-inflammatory signals within the tumor, leading to a reduction in tumor vascularization and growth.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy and potency of this compound.
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| TIE-2 Kd | 1.6 nM | Biochemical Assay | [Not explicitly cited] |
| TIE-2 Autophosphorylation EC50 | ~1.3 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [Not explicitly cited] |
| Inhibition of Ang-1-induced TIE-2 phosphorylation | Effective at 1 µM | SMA-497 glioma cells | [1] |
| Inhibition of Na3VO4-induced TIE-2 phosphorylation | Effective at 1 µM | SMA-497 glioma cells | [1] |
| Parameter | Result | Glioma Model | Treatment | Reference |
| In Vivo Efficacy | ||||
| Median Survival | Trend towards prolonged survival | SMA-497 | This compound monotherapy | [2] |
| Median Survival | Trend towards prolonged survival | SMA-540 | This compound monotherapy | [2] |
| Median Survival | Significant survival benefit | SMA-560 | This compound monotherapy | [2] |
| Median Survival | Synergistic prolongation of survival | SMA-560 | This compound + Irradiation | |
| Tumor Vessel Density | Decreased | Syngeneic murine glioma models | This compound monotherapy and combination with irradiation | |
| Leukocyte Infiltration | Increased | Syngeneic murine glioma models | This compound monotherapy and combination with irradiation |
Signaling Pathways
The Angiopoietin/TIE-2 signaling pathway plays a pivotal role in vascular homeostasis. This compound disrupts this pathway at a key juncture.
Experimental Protocols
In Vitro TIE-2 Autophosphorylation Assay
This assay is crucial for determining the cellular potency of TIE-2 inhibitors like this compound.
1. Cell Culture and Treatment:
-
Culture Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE-2 expressing cells (e.g., murine glioma cell lines SMA-497, SMA-540, SMA-560, or GL-261) in appropriate media.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate cells with this compound at various concentrations (e.g., 0.1% DMSO as control, 1 µM this compound) for a specified time (e.g., 10 minutes) at 37°C.
-
Induce TIE-2 autophosphorylation by stimulating with a TIE-2 agonist such as Angiopoietin-1 (e.g., 400 ng/mL COMP-ANG-1) or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na3VO4, e.g., 4 mM) for 20 minutes.
2. Cell Lysis and Immunoprecipitation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., Triton-lysis buffer) containing protease and phosphatase inhibitors.
-
Clarify cell lysates by centrifugation.
-
Determine protein concentration of the lysates using a BCA assay.
-
Immunoprecipitate TIE-2 from equal amounts of protein lysate using an anti-TIE-2 antibody and protein A/G-agarose beads overnight at 4°C.
3. Western Blotting:
-
Wash the immunoprecipitates with lysis buffer.
-
Elute the protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Probe the membrane with a primary antibody against phospho-tyrosine to detect phosphorylated TIE-2.
-
Strip the membrane and re-probe with a primary antibody against total TIE-2 as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
In Vivo Syngeneic Murine Glioma Model
This model is used to assess the in vivo efficacy of this compound on tumor growth, angiogenesis, and survival.
1. Cell Culture and Implantation:
-
Culture murine glioma cell lines (e.g., SMA-497, SMA-560) in complete medium.
-
Harvest and resuspend cells in a suitable medium for injection.
-
Anesthetize syngeneic mice (e.g., VM/Dk mice for SMA cell lines).
-
Intracranially implant the glioma cells into the striatum using a stereotactic frame.
2. Treatment Regimen:
-
Begin treatment at a specified time post-implantation (e.g., day 5).
-
Administer this compound orally (e.g., by gavage) at a defined dose and schedule (e.g., 100 mg/kg daily).
-
For combination studies, administer other treatments such as irradiation at the specified time and dose (e.g., a single dose of 12 Gy on day 7).
-
Monitor mice daily for clinical symptoms and body weight.
3. Efficacy Assessment:
-
Euthanize mice upon reaching a defined endpoint (e.g., neurological symptoms, significant weight loss).
-
Record survival data and perform statistical analysis (e.g., Kaplan-Meier survival curves).
-
For histological analysis, perfuse mice with PBS and 4% paraformaldehyde.
-
Excise brains, fix, and embed in paraffin or OCT.
4. Immunohistochemical Analysis:
-
Section the embedded brains.
-
Perform immunohistochemistry or immunofluorescence for markers of interest:
-
Vessel Density: CD31 (PECAM-1) to stain endothelial cells.
-
Leukocyte Infiltration: Markers such as CD45 for total leukocytes, or more specific markers for T-cells, macrophages, etc.
-
Pericyte Coverage: NG2 or α-SMA to stain pericytes, co-stained with CD31.
-
-
Acquire images using microscopy and quantify the staining (e.g., count CD31-positive vessels per field of view).
Effects on the Tumor Microenvironment
Inhibition of TIE-2 signaling by this compound extends beyond a simple reduction in vessel density. It can induce a more "normalized" tumor vasculature, characterized by improved pericyte coverage and reduced vessel leakiness. This vascular normalization can alleviate tumor hypoxia and improve the delivery of other therapeutic agents.
Furthermore, the tumor immune microenvironment is significantly impacted by TIE-2 inhibition. By modulating the tumor vasculature, this compound can facilitate the infiltration of anti-tumor immune cells, such as cytotoxic T lymphocytes, into the tumor. This effect may contribute to the observed synergistic effects when combined with therapies like radiation. The Ang/TIE-2 pathway is also known to influence tumor-associated macrophages (TAMs), and its inhibition may shift the balance from a pro-tumor to an anti-tumor macrophage phenotype.
Conclusion
This compound is a potent and selective TIE-2 inhibitor that demonstrates significant anti-angiogenic activity in preclinical models. Its mechanism of action, centered on the inhibition of TIE-2 autophosphorylation, leads to decreased tumor vessel density and can promote a more normalized tumor microenvironment. This, in turn, may enhance the efficacy of other cancer therapies, including radiation and potentially immunotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the Ang/TIE-2 signaling axis and the development of novel anti-angiogenic agents. Further investigation into the effects of this compound on vascular normalization and the tumor immune microenvironment is warranted to fully elucidate its therapeutic potential.
References
BAY-826: A Potent and Selective TIE-2 Inhibitor for Angiogenesis Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-826 is a novel, potent, and orally bioavailable small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] As a critical regulator of angiogenesis, TIE-2 signaling plays a significant role in both physiological and pathological vascular development, including tumor neovascularization. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for in vitro and in vivo studies are presented, alongside a summary of its selectivity and efficacy in preclinical models. This document is intended to serve as a valuable resource for researchers investigating the angiopietin/TIE signaling axis and for professionals involved in the development of anti-angiogenic therapies.
Chemical Structure and Physicochemical Properties
This compound is chemically described as [3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur. The compound has a molecular weight of 558.53 g/mol and a molecular formula of C₂₆H₁₉F₅N₆OS.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1448316-08-2 | [2] |
| Molecular Formula | C₂₆H₁₉F₅N₆OS | |
| Molecular Weight | 558.53 | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol. | |
| Storage | Store at -20°C. |
Mechanism of Action and Signaling Pathway
This compound is a highly selective and potent inhibitor of TIE-2 (tunica interna endothelial cell kinase 2), also known as angiopoietin-1 receptor. It exerts its inhibitory effect by targeting the ATP-binding site of the TIE-2 kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling. The angiopoietin/TIE-2 signaling axis is a critical pathway in vascular development and maturation. The ligand, angiopoietin-1 (Ang-1), promotes vessel stability and quiescence, while angiopoietin-2 (Ang-2) can act as a context-dependent agonist or antagonist, often promoting vascular permeability and destabilization in the presence of vascular endothelial growth factor (VEGF).
By inhibiting TIE-2 phosphorylation, this compound effectively blocks the signaling cascade initiated by angiopoietins. This leads to a disruption of angiogenesis, which has been demonstrated to be a promising therapeutic strategy in highly vascularized tumors such as glioblastoma.
Figure 1: TIE-2 Signaling Pathway and Inhibition by this compound.
Biological Activity and Selectivity
This compound demonstrates potent inhibition of TIE-2 with a dissociation constant (Kd) of 1.6 nM. Its high biochemical affinity translates to potent cellular activity, with an EC50 of approximately 1.3 nM for the inhibition of TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs).
A key feature of this compound is its high selectivity for TIE-2 over other angiogenic receptor tyrosine kinases. It shows minimal activity against VEGFR, FGFR, and PDGFR at concentrations where it potently inhibits TIE-2. However, it does bind with high affinity to a small number of other kinases.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Dissociation Constant (Kd) (nM) | Reference |
| TIE-2 | 1.6 | |
| TIE-1 | 0.9 | |
| DDR1 | 0.4 | |
| DDR2 | 1.3 | |
| LOK (STK10) | 5.9 |
Experimental Protocols
In Vitro TIE-2 Autophosphorylation Inhibition Assay
This protocol describes the methodology to assess the inhibitory effect of this compound on TIE-2 autophosphorylation in a cellular context.
Figure 2: Experimental Workflow for In Vitro TIE-2 Phosphorylation Assay.
Methodology:
-
Cell Culture: Murine glioma cell lines (e.g., SMA-497, SMA-540, SMA-560, GL-261) or Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.
-
Pre-incubation: Cells are pre-incubated for 10 minutes at 37°C with either 0.1% DMSO as a vehicle control or the desired concentration of this compound (e.g., 1 µM).
-
Stimulation: TIE-2 autophosphorylation is induced by treating the cells for 20 minutes with either 4 mM Na₃VO₄ or 400 ng/mL COMP-ANG-1 in the continued presence of either DMSO or this compound.
-
Cell Lysis and Analysis: Following stimulation, cells are lysed, and the level of TIE-2 phosphorylation is assessed, typically by immunoprecipitation followed by Western blotting for phosphotyrosine.
In Vivo Efficacy Studies in Syngeneic Mouse Glioma Models
This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in preclinical tumor models.
Methodology:
-
Animal Models: Syngeneic mouse glioma models are established using cell lines such as SMA-560 in appropriate mouse strains (e.g., female CB17/scid mice).
-
Drug Administration: this compound is administered systemically via oral gavage at doses ranging from 25 to 100 mg/kg body weight daily. The vehicle control typically consists of a solution such as 10% Ethanol/40% Solutol/50% Aqua dest.
-
Combination Therapy (Optional): In some studies, this compound treatment is combined with other therapeutic modalities, such as irradiation.
-
Efficacy Endpoints: The efficacy of the treatment is evaluated based on endpoints such as prolongation of survival, reduction in tumor volume, decreased vessel density, and analysis of immune cell infiltration into the tumor.
Preclinical Efficacy
In preclinical studies, this compound has demonstrated significant in vivo efficacy in experimental syngeneic murine glioma models. Single-agent treatment with this compound showed a trend towards prolonged survival in some models and a significant survival benefit in the SMA-560 model.
Furthermore, the combination of this compound with irradiation resulted in a synergistic prolongation of survival in the SMA-560 model. Mechanistic investigations revealed that treatment with this compound led to decreased vessel densities and increased leukocyte infiltration in the tumors. These findings suggest that TIE-2 inhibition by this compound can improve the response of highly vascularized tumors to treatment.
Conclusion
This compound is a valuable chemical probe for the investigation of the TIE-2 signaling pathway. Its high potency, selectivity, and oral bioavailability make it a suitable tool for both in vitro and in vivo studies. The data summarized in this guide highlight the potential of TIE-2 inhibition as a therapeutic strategy for diseases characterized by pathological angiogenesis, such as glioblastoma. Researchers utilizing this compound can contribute to a deeper understanding of the role of the angiopoietin/TIE-2 axis in health and disease, and potentially pave the way for the development of novel anti-angiogenic therapies.
References
BAY-826: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BAY-826, a potent and selective TIE-2 inhibitor. This document consolidates key data, outlines experimental protocols, and visualizes the relevant signaling pathway to support further research and development efforts.
Core Compound Information
This compound is a small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] Its chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 1448316-08-2 | [1] |
| Molecular Weight | 558.53 g/mol | [1] |
| Molecular Formula | C₂₆H₁₉F₅N₆OS | [1] |
Quantitative Data
This compound has been characterized by its high potency and selectivity for TIE-2 and a small number of other kinases. The following table summarizes its binding affinities and inhibitory concentrations.
| Parameter | Target | Value | Assay | Reference |
| Kd | TIE-2 | 1.6 nM | KINOMEscan | [1] |
| Kd | TIE-1 | 0.9 nM | KINOMEscan | |
| Kd | DDR1 | 0.4 nM | KINOMEscan | |
| Kd | DDR2 | 1.3 nM | KINOMEscan | |
| Kd | LOK (STK10) | 5.9 nM | KINOMEscan | |
| EC₅₀ | TIE-2 Autophosphorylation | ~1.3 nM | Cellular Assay (HUVEC) |
Signaling Pathway
This compound exerts its effects by inhibiting the TIE-2 signaling pathway, which is crucial for angiogenesis and vascular stability. The following diagram illustrates the canonical TIE-2 signaling cascade that is inhibited by this compound.
Experimental Protocols
The following protocols are representative methodologies for studying the effects of this compound.
In Vitro TIE-2 Kinase Inhibition Assay
This protocol is based on a typical luminescence-based kinase assay format to measure the inhibitory effect of this compound on TIE-2 activity.
Workflow:
Detailed Steps:
-
Reagent Preparation: Thaw TIE-2 enzyme, kinase assay buffer, ATP, and substrate on ice. Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase assay buffer, diluted this compound or vehicle control, and the substrate.
-
Initiate Reaction: Add the TIE-2 enzyme to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
Signal Generation: Stop the reaction and generate a luminescent signal according to the manufacturer's instructions (e.g., using ADP-Glo™ Kinase Assay kit).
-
Data Analysis: Measure luminescence using a microplate reader. The inhibitory activity of this compound is determined by the reduction in the luminescent signal compared to the vehicle control.
Western Blot for TIE-2 Phosphorylation
This protocol outlines the steps to assess the effect of this compound on TIE-2 autophosphorylation in a cellular context.
Workflow:
Detailed Steps:
-
Cell Culture and Treatment: Plate endothelial cells (e.g., HUVECs) and allow them to adhere. Treat the cells with varying concentrations of this compound for a specified time. A stimulant like Angiopoietin-1 may be used to induce TIE-2 phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-TIE2 Tyr992) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.
In Vivo Syngeneic Mouse Glioma Model
This protocol describes the establishment of a syngeneic glioma model to evaluate the in vivo efficacy of this compound.
Workflow:
Detailed Steps:
-
Cell Preparation: Culture a murine glioma cell line (e.g., GL261) in appropriate media. On the day of implantation, harvest the cells and prepare a single-cell suspension.
-
Intracranial Implantation: Anesthetize syngeneic mice (e.g., C57BL/6) and stereotactically inject the glioma cells into the brain.
-
Treatment: Once tumors are established (can be monitored by imaging if cells are luciferase-tagged), begin treatment with this compound, typically administered by oral gavage.
-
Monitoring and Endpoint: Monitor the mice for tumor growth (e.g., via bioluminescence imaging) and signs of neurological symptoms. The primary endpoint is typically overall survival.
-
Tissue Analysis: At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry for markers of angiogenesis and immune cell infiltration.
References
In Vitro Characterization of BAY-826: A Technical Guide to TIE-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of BAY-826, a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. The following sections detail the biochemical and cellular activity of this compound, comprehensive experimental protocols for key assays, and visual representations of the TIE-2 signaling pathway and experimental workflows.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for TIE-2.
Table 1: Biochemical Activity of this compound
| Target | Assay Format | Parameter | Value (nM) |
| TIE-2 | KINOMEscan | Kd | 1.6[1][2] |
| TIE-1 | KINOMEscan | Kd | 0.9[1] |
| DDR1 | KINOMEscan | Kd | 0.4[1] |
| DDR2 | KINOMEscan | Kd | 1.3[1] |
| LOK (STK10) | KINOMEscan | Kd | 5.9 |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value (nM) | Stimulus |
| Human Umbilical Vein Endothelial Cells (HUVECs) | TIE-2 Autophosphorylation | EC50 | 1.3 | Angiopoietin-1 (Ang-1) |
| Mouse Glioma Cells (SMA-497, SMA-540, SMA-560, GL-261) | TIE-2 Autophosphorylation | - | Inhibition at 1 µM | Angiopoietin-1 (COMP-ANG-1) or Na₃VO₄ |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are provided below.
KINOMEscan™ Biochemical Binding Assay
This assay quantitatively measures the binding affinity of a test compound to a panel of kinases.
Principle: The assay is based on a competition binding format. A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Protocol:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated small molecule active-site directed ligand for 30 minutes at room temperature. The beads are then washed to remove unbound ligand and blocked to reduce non-specific binding.
-
Binding Reaction: DNA-tagged TIE-2 kinase, the liganded affinity beads, and a dilution series of this compound (or DMSO as a vehicle control) are combined in a binding buffer in a 384-well plate.
-
Incubation: The plate is incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) of this compound for TIE-2.
Cellular TIE-2 Autophosphorylation Assay in HUVECs
This cell-based assay measures the ability of this compound to inhibit the Angiopoietin-1 (Ang-1) induced autophosphorylation of the TIE-2 receptor in a physiologically relevant cellular context.
Principle: Upon binding of its ligand Ang-1, the TIE-2 receptor dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event is a critical step in the activation of downstream signaling pathways. The level of phosphorylated TIE-2 can be detected using specific antibodies, typically via Western blotting.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to 80-90% confluency in endothelial cell growth medium.
-
Serum Starvation: To reduce basal receptor tyrosine kinase activity, the cells are serum-starved for 4-6 hours prior to the experiment.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Stimulation: Angiopoietin-1 (Ang-1) is added to the culture medium to a final concentration of 100-200 ng/mL and incubated for 15-30 minutes at 37°C to induce TIE-2 autophosphorylation.
-
Cell Lysis: The cells are washed with ice-cold phosphate-buffered saline (PBS) and then lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA or Bradford protein assay.
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated TIE-2 (e.g., anti-phospho-Tie2 Tyr992).
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.
-
-
Data Analysis: The band intensities are quantified using densitometry software. The level of TIE-2 phosphorylation is expressed as the ratio of the phospho-TIE-2 signal to the total TIE-2 signal. The EC50 value for this compound is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the TIE-2 signaling pathway and a typical experimental workflow.
Caption: TIE-2 Signaling Pathway and Mechanism of this compound Inhibition.
Caption: Experimental Workflow for TIE-2 Phosphorylation Western Blot.
References
An In-Depth Technical Guide to the Target Validation of BAY-826 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation of BAY-826, a potent and selective small-molecule inhibitor of the TIE-2 receptor tyrosine kinase, in various cancer models. This document details the mechanism of action, preclinical efficacy, and the experimental methodologies used to validate its target engagement and anti-tumor activity.
Introduction to this compound and its Target: TIE-2
The angiopoietin/TIE signaling axis is a critical pathway in angiogenesis and vascular remodeling. The TIE-2 receptor (also known as TEK) is a receptor tyrosine kinase primarily expressed on endothelial cells. Its activation by its ligand, angiopoietin-1 (Ang-1), promotes vascular stability and integrity. In the context of cancer, this pathway is often dysregulated, contributing to tumor angiogenesis and progression. This compound is a novel, orally available small-molecule inhibitor designed to specifically target and inhibit the kinase activity of TIE-2, thereby disrupting its signaling and exerting anti-angiogenic effects.
Mechanism of Action: Inhibition of TIE-2 Phosphorylation
The primary mechanism of action of this compound is the direct inhibition of TIE-2 autophosphorylation. Upon binding of Ang-1, TIE-2 receptors dimerize and trans-phosphorylate each other on specific tyrosine residues within their intracellular kinase domains. This phosphorylation event is a critical step in the activation of downstream signaling pathways. This compound competitively binds to the ATP-binding pocket of the TIE-2 kinase domain, preventing the transfer of phosphate from ATP to the tyrosine residues and thereby blocking the initiation of the signaling cascade.[1]
Signaling Pathway
The inhibition of TIE-2 phosphorylation by this compound disrupts several downstream signaling pathways crucial for endothelial cell survival, migration, and proliferation. The primary pathway affected is the PI3K/AKT/FOXO1 signaling cascade. Activated TIE-2 recruits and activates phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates and inactivates the transcription factor FOXO1, leading to its nuclear exclusion and preventing the transcription of genes involved in apoptosis and cell cycle arrest. By inhibiting TIE-2, this compound prevents the activation of PI3K and AKT, leading to the nuclear localization and activation of FOXO1, which can promote anti-angiogenic effects.
Quantitative Data Summary
The preclinical efficacy of this compound has been evaluated in various cancer models, primarily in syngeneic murine glioma models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Cell Line / Model | Reference |
| Kd for TIE-2 | 1.6 nM | - | [1] |
| IC50 for TIE-2 Autophosphorylation | 1.3 nM | HUVECs | [2] |
Table 2: In Vivo Efficacy of this compound in Syngeneic Murine Glioma Models
| Glioma Model | Treatment Group | Median Survival (days) | Survival Benefit vs. Control | Statistical Significance | Reference |
| SMA-560 | Control | 20 | - | - | [1] |
| This compound | 25 | 5 days | p < 0.05 | [1] | |
| Irradiation | 27 | 7 days | p < 0.01 | ||
| This compound + Irradiation | 35 | 15 days | p < 0.001 | ||
| SMA-497 | This compound + Irradiation | - | No significant benefit | - | |
| SMA-540 | This compound | - | Trend towards prolonged survival | Not significant |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the target validation of this compound.
In Vivo Syngeneic Murine Glioma Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with irradiation.
Materials:
-
Syngeneic mouse glioma cell lines (e.g., SMA-560, SMA-497, SMA-540)
-
Female C57BL/6 mice (6-8 weeks old)
-
This compound formulated for oral gavage
-
Stereotactic injection apparatus
-
Irradiation source
Procedure:
-
Cell Culture: Culture glioma cells in appropriate media until they reach 80-90% confluency.
-
Intracranial Implantation:
-
Anesthetize mice and secure them in a stereotactic frame.
-
Create a burr hole in the skull at a predetermined location.
-
Slowly inject 1 x 105 glioma cells in a volume of 2 µL into the brain parenchyma.
-
Suture the incision.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound, irradiation, combination).
-
For the this compound group, administer the drug daily via oral gavage at a specified dose (e.g., 50 mg/kg).
-
For the irradiation group, deliver a single dose of focal cranial irradiation (e.g., 5 Gy) on a specific day post-implantation.
-
For the combination group, administer both this compound and irradiation as described.
-
-
Monitoring and Endpoint:
-
Monitor mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).
-
The primary endpoint is survival, defined as the time from tumor implantation to the onset of severe neurological symptoms requiring euthanasia.
-
Record and analyze survival data using Kaplan-Meier curves and log-rank tests.
-
Western Blot for TIE-2 Phosphorylation
Objective: To determine the effect of this compound on Ang-1-induced TIE-2 phosphorylation in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Angiopoietin-1 (Ang-1)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-TIE-2 (Tyr992), anti-total-TIE-2
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate cells with Ang-1 (e.g., 100 ng/mL) for 15 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
-
Antibody Incubation:
-
Incubate the membrane with the anti-phospho-TIE-2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-TIE-2 antibody for loading control.
-
Quantify band intensities and normalize the phospho-TIE-2 signal to the total-TIE-2 signal.
-
Conclusion
The collective data from in vitro and in vivo studies provide strong validation for TIE-2 as the primary target of this compound in cancer models. This compound effectively inhibits TIE-2 phosphorylation, leading to the disruption of downstream signaling pathways crucial for angiogenesis. In preclinical glioma models, this targeted inhibition translates to a significant survival benefit, particularly when combined with radiation therapy in specific contexts. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other TIE-2 inhibitors in oncology.
References
Understanding the Pharmacokinetics of Oral BAY-826: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and selective, orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] It has demonstrated in vivo efficacy in preclinical syngeneic murine glioma models, suggesting its potential as a therapeutic agent in highly vascularized tumors such as glioblastoma.[1] This technical guide provides a comprehensive overview of the known information regarding the pharmacokinetics of oral this compound, including its mechanism of action and detailed, plausible experimental protocols for its preclinical assessment. Due to the limited availability of public data, specific quantitative pharmacokinetic parameters for this compound are not available. Therefore, this guide focuses on the foundational knowledge and methodologies required to conduct such an assessment.
Mechanism of Action: TIE-2 Inhibition
This compound exerts its therapeutic effect by targeting the angiopoietin/TIE-2 signaling axis, a critical pathway in angiogenesis. The binding of angiopoietin-1 (Ang-1) to the TIE-2 receptor on endothelial cells induces receptor autophosphorylation, initiating a downstream signaling cascade that promotes vascular stability and maturation. In the context of tumor angiogenesis, this pathway can be dysregulated. This compound selectively binds to the TIE-2 kinase domain, inhibiting its autophosphorylation and thereby blocking the downstream signaling events. This leads to a reduction in tumor vascularization and can enhance the efficacy of other cancer therapies, such as radiation.[1]
Preclinical Pharmacokinetic Assessment: Experimental Protocols
While specific pharmacokinetic data for this compound is not publicly available, a standard preclinical study in mice can be designed to determine its pharmacokinetic profile. The following protocols are based on established methodologies for orally administered small molecule kinase inhibitors.
Animal Model and Husbandry
-
Species: Female CB17/SCID mice (or other appropriate strain), 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and access to standard chow and water ad libitum.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is required before the start of the study.
Formulation and Dosing
-
Formulation: this compound is formulated as a suspension in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dose Levels: At least three dose levels are selected based on preliminary toxicity and efficacy studies (e.g., 25, 50, and 100 mg/kg).[1]
-
Administration: A single dose of the this compound suspension is administered to each mouse via oral gavage.
Sample Collection
-
Matrix: Whole blood is collected for plasma analysis.
-
Time Points: Blood samples (approximately 50-100 µL) are collected at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Method: Blood is collected via retro-orbital sinus or tail vein into tubes containing an anticoagulant (e.g., K2EDTA).
-
Processing: Plasma is separated by centrifugation (e.g., 2000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method for Quantification of this compound in Plasma
-
Technique: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying small molecules in biological matrices.
-
Sample Preparation: Plasma samples undergo protein precipitation with a solvent such as acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant is then diluted for analysis.
-
Chromatography: The extracted sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid is used to separate this compound from endogenous plasma components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for quantification.
-
Calibration and Quality Control: The method is validated with a calibration curve prepared in blank plasma, along with quality control samples at low, medium, and high concentrations.
Pharmacokinetic Data Analysis
-
Software: Non-compartmental analysis (NCA) is performed using validated pharmacokinetic software (e.g., Phoenix WinNonlin).
-
Parameters: The following pharmacokinetic parameters are calculated:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.
-
AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.
-
t1/2: Terminal half-life.
-
CL/F: Apparent total body clearance.
-
Vz/F: Apparent volume of distribution.
-
Data Presentation
As of the last update, specific quantitative pharmacokinetic data for oral this compound has not been published in the peer-reviewed literature. Once such data becomes available from preclinical or clinical studies, it would be summarized in tables to facilitate easy comparison of key parameters across different dose levels, species, or patient populations. An example of how such data would be presented is provided below.
Table 1: Hypothetical Summary of Pharmacokinetic Parameters of Oral this compound in Mice
| Parameter | 25 mg/kg Dose | 50 mg/kg Dose | 100 mg/kg Dose |
|---|---|---|---|
| Cmax (ng/mL) | Data Not Available | Data Not Available | Data Not Available |
| Tmax (h) | Data Not Available | Data Not Available | Data Not Available | | AUC0-t (ngh/mL) | Data Not Available | Data Not Available | Data Not Available | | AUC0-inf (ngh/mL) | Data Not Available | Data Not Available | Data Not Available | | t1/2 (h) | Data Not Available | Data Not Available | Data Not Available | | CL/F (L/h/kg) | Data Not Available | Data Not Available | Data Not Available | | Vz/F (L/kg) | Data Not Available | Data Not Available | Data Not Available |
Conclusion
This compound is a promising oral TIE-2 inhibitor with demonstrated preclinical activity. While a detailed public profile of its pharmacokinetics is not yet available, this guide provides the foundational knowledge of its mechanism of action and the standard methodologies for its preclinical pharmacokinetic evaluation. The provided experimental protocols and workflows offer a robust framework for researchers and drug development professionals to assess the absorption, distribution, metabolism, and excretion of this compound and similar compounds. Future publication of quantitative data will be critical for the continued development and potential clinical application of this compound.
References
BAY-826: A Technical Guide to its Role in Vascular Normalization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of BAY-826, a potent and selective TIE-2 inhibitor, and its role in promoting vascular normalization. This document provides a comprehensive overview of the preclinical data, detailed experimental protocols, and the underlying signaling pathways, serving as a valuable resource for researchers in oncology and vascular biology.
Introduction to this compound and Vascular Normalization
Tumor vasculature is often chaotic, leaky, and inefficient, leading to hypoxia, increased interstitial fluid pressure, and limited drug delivery. The concept of "vascular normalization" aims to remodel this abnormal vasculature into a more functional and organized state, thereby improving therapeutic outcomes. The Angiopoietin-TIE-2 signaling axis is a critical regulator of vascular maturation and stability, making it a key target for therapeutic intervention.
This compound is a novel, orally available small molecule that selectively inhibits the TIE-2 receptor tyrosine kinase.[1] By modulating the Angiopoietin-TIE-2 pathway, this compound has demonstrated the potential to induce vascular normalization, thereby enhancing the efficacy of other cancer therapies.
Mechanism of Action: TIE-2 Inhibition
This compound exerts its biological effects through the potent and selective inhibition of TIE-2, a receptor tyrosine kinase primarily expressed on endothelial cells.[2][3] The binding of its ligand, Angiopoietin-1 (Ang-1), to TIE-2 promotes receptor phosphorylation and downstream signaling that leads to vascular stabilization. In many tumor microenvironments, the antagonist Angiopoietin-2 (Ang-2) is upregulated, which competes with Ang-1 and disrupts this stabilizing signaling. This compound directly inhibits the autophosphorylation of TIE-2, thereby modulating the downstream signaling cascades involved in vascular remodeling.[4]
Signaling Pathway
The Angiopoietin-TIE-2 signaling pathway is a crucial regulator of vascular quiescence and maturation. This compound's inhibition of TIE-2 phosphorylation directly impacts these processes.
References
- 1. Intra and extravascular transmembrane signalling of angiopoietin-1-Tie2 receptor in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zora.uzh.ch [zora.uzh.ch]
- 3. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: BAY-826 In Vivo Glioma Model
Audience: Researchers, scientists, and drug development professionals.
Introduction: Glioblastoma is a highly aggressive and vascularized brain tumor with a poor prognosis.[1] Standard therapies, including those targeting the vascular endothelial growth factor (VEGF) signaling axis, often lead to resistance and tumor recurrence.[2][3][4] This has spurred investigation into alternative angiogenic pathways, such as the angiopoietin/TIE-2 signaling axis, as therapeutic targets.[2] BAY-826 is a novel, potent, and orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase. These application notes provide a detailed protocol for evaluating the in vivo efficacy of this compound in syngeneic murine glioma models, based on published preclinical studies.
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the phosphorylation of the TIE-2 receptor. This receptor is a key component of the angiopoietin signaling axis, which plays a crucial role in vascular stabilization and angiogenesis. In the tumor microenvironment, angiopoietin-1 (Ang-1) secreted by tumor and stromal cells binds to the TIE-2 receptor on endothelial cells, promoting vessel maturation and stability. By inhibiting TIE-2 phosphorylation, this compound disrupts this signaling cascade, leading to decreased vessel density and potentially modulating the tumor immune microenvironment.
References
Application Notes and Protocols for Testing BAY-826 Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3] The angiopoietin (Ang)/TIE-2 signaling pathway is a critical regulator of vascular development, maturation, and stability. Dysregulation of this pathway is implicated in various pathologies, including tumor angiogenesis. This compound exerts its therapeutic effect by inhibiting the phosphorylation of TIE-2, thereby modulating downstream signaling cascades involved in endothelial cell proliferation, migration, and survival.[4][5] These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy of this compound in a preclinical setting.
Data Presentation
The following tables summarize representative quantitative data on the efficacy of this compound in various cell-based assays. The data is presented to demonstrate the expected outcomes and facilitate comparison across different experimental conditions.
Table 1: Inhibition of TIE-2 Phosphorylation by this compound
| Cell Line | Treatment | This compound Concentration (nM) | % Inhibition of TIE-2 Phosphorylation (Mean ± SD) |
| HUVEC | Angiopoietin-1 (Ang-1) | 1 | 55 ± 4.2 |
| HUVEC | Ang-1 | 10 | 85 ± 3.1 |
| HUVEC | Ang-1 | 100 | 98 ± 1.5 |
| Glioma (U87) | - | 1 | 48 ± 5.5 |
| Glioma (U87) | - | 10 | 79 ± 4.8 |
| Glioma (U87) | - | 100 | 95 ± 2.3 |
Table 2: Effect of this compound on Cell Viability and Proliferation
| Cell Line | Assay | This compound IC50 (nM) |
| HUVEC | CellTiter-Glo® | 8.5 |
| Glioma (U87) | IncuCyte® | 15.2 |
| Glioma (SMA-560) | CellTiter-Glo® | 12.8 |
Table 3: Inhibition of Endothelial Cell Tube Formation by this compound
| Treatment Group | Total Tube Length (% of Control) | Number of Junctions (% of Control) |
| Vehicle Control | 100 ± 8.7 | 100 ± 9.1 |
| This compound (10 nM) | 45 ± 6.2 | 38 ± 5.5 |
| This compound (100 nM) | 12 ± 3.9 | 9 ± 2.8 |
Table 4: Inhibition of Endothelial Cell Migration by this compound
| Treatment Group | Wound Closure at 24h (% of Control) |
| Vehicle Control | 95 ± 5.1 |
| This compound (10 nM) | 52 ± 7.3 |
| This compound (100 nM) | 21 ± 4.9 |
Signaling Pathway and Experimental Workflows
TIE-2 Signaling Pathway
The following diagram illustrates the simplified TIE-2 signaling pathway and the point of intervention for this compound.
Caption: TIE-2 signaling pathway and inhibition by this compound.
Experimental Workflow for Efficacy Testing
This diagram outlines the general workflow for evaluating the efficacy of this compound using the described cell-based assays.
Caption: General experimental workflow for this compound efficacy testing.
Experimental Protocols
TIE-2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of TIE-2 phosphorylation inhibition by this compound using Western blotting.
Materials:
-
HUVEC or glioma cells
-
Cell culture medium
-
This compound
-
Angiopoietin-1 (Ang-1) or Sodium Orthovanadate (Na₃VO₄) as a stimulant
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-TIE-2 (Tyr992), anti-total-TIE-2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate cells with Ang-1 (e.g., 100 ng/mL) or Na₃VO₄ (e.g., 1 mM) for 15-20 minutes to induce TIE-2 phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells with RIPA buffer on ice for 30 minutes.
-
Scrape and collect cell lysates.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-TIE-2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using ECL reagent and an imaging system.
-
Strip the membrane and re-probe with anti-total-TIE-2 antibody for normalization.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phospho-TIE-2 to total-TIE-2 for each sample.
-
Determine the percentage inhibition of TIE-2 phosphorylation by this compound relative to the stimulated control.
-
Cell Viability/Proliferation Assay (CellTiter-Glo®)
This protocol outlines the measurement of cell viability in response to this compound treatment using the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials:
-
HUVEC or glioma cells
-
Cell culture medium
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the compound dilutions or vehicle control to the respective wells.
-
Incubate for 48-72 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a luminometer.
-
Plot the luminescent signal against the logarithm of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel® or other basement membrane extract
-
96-well plates
-
This compound
-
Calcein AM (optional, for fluorescence imaging)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding and Treatment:
-
Harvest HUVECs and resuspend them in medium containing various concentrations of this compound or vehicle control.
-
Seed 1.5-2.0 x 10⁴ cells per well onto the solidified Matrigel®.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C for 4-18 hours.
-
Monitor tube formation periodically using an inverted microscope.
-
Capture images of the tube networks. For quantitative analysis, you can stain with Calcein AM before imaging.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Express the results as a percentage of the vehicle-treated control.
-
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial or glioma cells.
Materials:
-
HUVEC or glioma cells
-
Cell culture medium
-
This compound
-
24-well or 96-well plates
-
Pipette tip or a dedicated scratch tool
-
Inverted microscope with a camera and live-cell imaging capabilities (e.g., IncuCyte®)
Protocol:
-
Cell Seeding and Monolayer Formation:
-
Seed cells in a 24-well or 96-well plate and grow them to form a confluent monolayer.
-
-
Creating the "Wound":
-
Gently create a scratch or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment and Imaging:
-
Replace the medium with fresh medium containing different concentrations of this compound or vehicle control.
-
Place the plate in a live-cell imaging system or an incubator.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 2-4 hours) for up to 24-48 hours.
-
-
Data Analysis:
-
Measure the area of the wound at each time point using image analysis software.
-
Calculate the rate of wound closure for each condition.
-
Express the wound closure at a specific time point (e.g., 24 hours) as a percentage of the initial wound area.
-
References
- 1. sartorius.com [sartorius.com]
- 2. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 3. 4.5. Incucyte Live-Cell Proliferation Assays [bio-protocol.org]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 5. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
BAY-826: Application Notes and Protocols for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and highly selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1] The angiopoietin (Ang)/TIE-2 signaling pathway is a critical regulator of vascular development and angiogenesis, playing a key role in vessel maturation and stability. Dysregulation of this pathway is implicated in various pathological conditions, including cancer and inflammatory diseases. This compound exerts its biological effects by binding to the ATP-binding pocket of TIE-2, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1] These application notes provide detailed protocols for the preparation and use of this compound in a variety of common in vitro assays to assess its biological activity.
Physicochemical and Biological Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 558.53 g/mol | --INVALID-LINK-- |
| Formula | C₂₆H₁₉F₅N₆OS | --INVALID-LINK-- |
| Solubility | Soluble to 100 mM in DMSO and Ethanol | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
| Primary Target | TIE-2 (TEK) | [1] |
| EC₅₀ (TIE-2 Autophosphorylation) | ~1.3 nM (in HUVECs) | [1] |
In Vitro Activity of this compound
The following table summarizes the known in vitro activity of this compound from published studies. More data on the anti-proliferative effects across a wider range of cell lines is an area for further investigation.
| Assay | Cell Line | Parameter | Value | Reference |
| TIE-2 Autophosphorylation Inhibition | HUVEC | EC₅₀ | ~1.3 nM | [1] |
| TIE-2 Phosphorylation Inhibition | Murine Glioma Cells (SMA-497, SMA-540, SMA-560, GL-261) | Effective Concentration | 1 µM |
TIE-2 Signaling Pathway
The following diagram illustrates the central role of TIE-2 in vascular biology and the mechanism of action of this compound.
Caption: TIE-2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
A general workflow for conducting in vitro experiments with this compound is depicted below.
Caption: General In Vitro Experimental Workflow for this compound.
Experimental Protocols
Preparation of Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium appropriate for your cell line
Protocol for 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to prepare a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.55853 mg of this compound (MW = 558.53 g/mol ).
-
Add the appropriate volume of DMSO to the this compound powder to achieve a final concentration of 10 mM.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol for Working Solutions:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to prepare fresh working solutions for each experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all experimental conditions (including vehicle controls) and is typically kept below 0.1% to minimize solvent-induced cytotoxicity.
Western Blot Analysis of TIE-2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on TIE-2 autophosphorylation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable cell line expressing TIE-2
-
Cell culture medium and supplements
-
This compound working solutions
-
Angiopoietin-1 (Ang-1) or other TIE-2 agonist
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-TIE-2 (Tyr992) and anti-total-TIE-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with a TIE-2 agonist such as Ang-1 (e.g., 100 ng/mL) for 15-30 minutes. Include an unstimulated control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TIE-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total TIE-2.
Cell Viability (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, or cytotoxicity.
Materials:
-
Cells of interest (e.g., HUVECs, cancer cell lines)
-
96-well clear-bottom plates
-
Cell culture medium and supplements
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of endothelial cells to form three-dimensional, tube-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
96-well plates
-
This compound working solutions
-
Calcein AM (for visualization)
-
Inverted microscope with a camera
Protocol:
-
Thaw the basement membrane extract on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing different concentrations of this compound or vehicle control.
-
Seed the HUVEC suspension (e.g., 1.5 x 10⁴ cells) onto the solidified basement membrane matrix in each well.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
(Optional) For visualization, the cells can be labeled with Calcein AM prior to imaging.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and equipment.
References
BAY-826: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a highly selective and potent small molecule inhibitor of the TIE-2 (tyrosine kinase with immunoglobulin-like and EGF-like domains 2) receptor, a key regulator of angiogenesis and vascular stability.[1][2] With a dissociation constant (Kd) of 1.6 nM for TIE-2, this compound serves as a valuable chemical probe for investigating the physiological and pathological roles of the Angiopoietin/TIE-2 signaling axis. These application notes provide detailed information on the solubility of this compound and comprehensive protocols for the preparation of stock solutions for both in vitro and in vivo applications.
Quantitative Data Summary
The solubility of this compound in common laboratory solvents is crucial for the design and execution of experiments. The following table summarizes the known solubility data for this compound.
| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | ~179.04 mM | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility. Ultrasonic assistance may be required.[1] |
| Ethanol | Soluble to 100 mM | 100 mM | - |
Signaling Pathway
This compound exerts its biological effects by inhibiting the autophosphorylation of the TIE-2 receptor, which is activated by its ligands, the angiopoietins (Ang1 and Ang2). The Angiopoietin/TIE-2 signaling pathway plays a critical role in vascular development, maturation, and stability. Inhibition of TIE-2 by this compound disrupts these processes and has been shown to be effective in preclinical models of diseases with a strong angiogenic component, such as cancer.[2] The downstream signaling cascades affected by TIE-2 inhibition include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell survival, proliferation, and migration.[3]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO for In Vitro Use
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted for various in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, pyrogen-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Before handling, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 558.53 g/mol ), weigh out 5.59 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Mixing: Securely cap the vial and vortex at high speed for 1-2 minutes until the powder is completely dissolved. A clear solution should be obtained. If necessary, sonicate the vial for 5-10 minutes in a water bath to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the concentrated DMSO stock solution for use in cell culture experiments. It is critical to maintain a low final concentration of DMSO in the culture medium (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed, sterile cell culture medium
-
Sterile pipette tips
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform serial dilutions of the stock solution in pre-warmed cell culture medium. For example, to prepare a 10 µM working solution, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Direct Dilution (for lower concentrations): For lower final concentrations, a direct dilution may be possible. For instance, to prepare 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium.
-
Mixing: Mix the working solution thoroughly by gentle pipetting or inversion. Avoid vigorous vortexing, which can be detrimental to media components.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of this compound used in the experiment.
-
Immediate Use: It is recommended to prepare working solutions fresh for each experiment and use them immediately.
Quality Control
-
Visual Inspection: After preparation, visually inspect the stock solution to ensure it is clear and free of any particulate matter.
-
Purity Check (Optional): The purity of the stock solution can be periodically checked using analytical techniques such as HPLC to ensure the stability of the compound over time, especially after long-term storage.
-
Functional Assay: The biological activity of the stock solution should be confirmed in a relevant functional assay, such as a TIE-2 phosphorylation assay, to ensure its potency has not diminished.
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling for detailed safety information.
References
Probing the Angiopoietin-TIE-2 Axis: A Western Blot Protocol for Phosphorylated TIE-2 Following BAY-826 Treatment
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the detection of phosphorylated Tyrosine Kinase with Immunoglobulin-like and EGF-like Domains 2 (p-TIE-2) by Western blot in cell lysates after treatment with BAY-826, a potent and selective TIE-2 inhibitor. This protocol is intended to guide researchers in assessing the efficacy of this compound in modulating the TIE-2 signaling pathway, a critical regulator of angiogenesis and vascular stability.
Introduction
The TIE-2 receptor tyrosine kinase and its ligands, the angiopoietins (Ang), play a crucial role in vascular development, maturation, and homeostasis.[1] Dysregulation of the Ang/TIE-2 signaling pathway is implicated in various pathologies, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention. This compound is a small molecule inhibitor that has been shown to effectively suppress TIE-2 phosphorylation.[2] Western blotting is a fundamental technique to quantify the levels of specific proteins and their post-translational modifications, such as phosphorylation. This protocol outlines the necessary steps to evaluate the inhibitory effect of this compound on TIE-2 activation.
TIE-2 Signaling Pathway and this compound Inhibition
The binding of angiopoietin-1 (Ang-1) to the TIE-2 receptor induces its dimerization and autophosphorylation on specific tyrosine residues, initiating downstream signaling cascades that promote endothelial cell survival and vascular stabilization.[3] this compound acts as a competitive inhibitor, preventing the phosphorylation of TIE-2 and thereby blocking downstream signaling.
Caption: TIE-2 signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
This section details the materials and methods for cell culture, this compound treatment, and subsequent Western blot analysis of p-TIE-2.
Materials
Cell Culture and Treatment
| Reagent | Supplier | Cat. No. |
| Endothelial Cell Line (e.g., HUVEC) | ATCC | PCS-100-010 |
| Endothelial Cell Growth Medium | Supplier Specific | - |
| Fetal Bovine Serum (FBS) | Gibco | 10082147 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| This compound | MedChemExpress | HY-18972 |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
| Angiopoietin-1 (Ang-1) or Sodium Orthovanadate (Na₃VO₄) | R&D Systems / Sigma-Aldrich | 923-AN / S6508 |
| Phosphate Buffered Saline (PBS) | Gibco | 10010023 |
Western Blot
| Reagent | Supplier | Cat. No. |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906845001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| Laemmli Sample Buffer (4X) | Bio-Rad | 1610747 |
| Precast Polyacrylamide Gels | Bio-Rad | e.g., 4561096 |
| PVDF Membrane | Millipore | IPFL00010 |
| Transfer Buffer | Bio-Rad | 1610734 |
| Tris-Buffered Saline with Tween-20 (TBST) | - | - |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | A7906 |
| Primary Antibody: Rabbit anti-p-TIE-2 (Tyr992) | R&D Systems / Affinity Biosciences | AF2720 / AF2424 |
| Primary Antibody: Rabbit anti-Total TIE-2 | Cell Signaling Technology | 7647 |
| Primary Antibody: Mouse anti-β-Actin | Sigma-Aldrich | A5441 |
| HRP-conjugated Goat anti-Rabbit IgG | Jackson ImmunoResearch | 111-035-003 |
| HRP-conjugated Goat anti-Mouse IgG | Jackson ImmunoResearch | 115-035-003 |
| Enhanced Chemiluminescence (ECL) Substrate | Thermo Fisher Scientific | 32106 |
Methodologies
1. Cell Culture and this compound Treatment
-
Culture endothelial cells in appropriate growth medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free medium to the desired final concentrations. A final concentration of 1 µM has been shown to be effective.[4]
-
Starve cells in serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with a TIE-2 agonist, such as Angiopoietin-1 (e.g., 400 ng/mL) or a general tyrosine phosphatase inhibitor like sodium orthovanadate (Na₃VO₄, e.g., 4 mM), for 10-20 minutes to induce TIE-2 phosphorylation.[4]
2. Lysate Preparation
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA assay.
3. Western Blot Analysis
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a precast polyacrylamide gel. Include a molecular weight marker.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency by Ponceau S staining.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to minimize non-specific antibody binding. For detection of phosphorylated proteins, BSA is recommended over non-fat dry milk.
-
Incubate the membrane with the primary antibody against p-TIE-2 (e.g., 1:1000 dilution or 0.5 µg/mL) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000) in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
For loading controls, the membrane can be stripped and re-probed for total TIE-2 and a housekeeping protein like β-Actin.
Caption: Western blot workflow for p-TIE-2 detection.
Data Presentation and Analysis
Quantitative data from the Western blots should be presented in a clear and organized manner. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The intensity of the p-TIE-2 band should be normalized to the total TIE-2 band intensity to account for any variations in TIE-2 protein levels. Further normalization to a housekeeping protein (e.g., β-Actin) can account for loading differences.
Table 1: Densitometric Analysis of p-TIE-2 Levels
| Treatment Group | p-TIE-2 Intensity (Arbitrary Units) | Total TIE-2 Intensity (Arbitrary Units) | p-TIE-2 / Total TIE-2 Ratio | Fold Change vs. Control |
| Vehicle Control (DMSO) | 1.0 | |||
| This compound (0.1 µM) | ||||
| This compound (1 µM) | ||||
| This compound (10 µM) |
The results can be visualized using bar graphs to clearly illustrate the dose-dependent effect of this compound on TIE-2 phosphorylation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak signal | Insufficient TIE-2 stimulation | Optimize agonist concentration and stimulation time. |
| Low antibody concentration | Increase primary antibody concentration or incubation time. | |
| Inactive secondary antibody | Use a fresh or different batch of secondary antibody. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| High antibody concentration | Decrease primary or secondary antibody concentration. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Optimize antibody dilution. |
| Protein degradation | Ensure protease and phosphatase inhibitors are fresh and used at all steps. |
By following this detailed protocol, researchers can effectively assess the impact of this compound on TIE-2 phosphorylation, providing valuable insights into the compound's mechanism of action and its potential as a therapeutic agent.
References
Application Notes: Angiopoietin-1 Stimulation Assay with BAY-826
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiopoietin-1 (Ang1) is a critical ligand for the Tie2 receptor tyrosine kinase, a key regulator of vascular development, maturation, and stability. The Ang1/Tie2 signaling pathway is essential for maintaining endothelial cell quiescence and integrity. Dysregulation of this pathway is implicated in various pathologies, including cancer and inflammatory diseases. Consequently, the Ang1/Tie2 axis has emerged as a significant target for therapeutic intervention.
BAY-826 is a potent and selective small molecule inhibitor of Tie2 kinase activity with a dissociation constant (Kd) of 1.6 nM. It also shows high affinity for Tie1, DDR1, and DDR2. These application notes provide a comprehensive protocol for an Angiopoietin-1 stimulation assay in human umbilical vein endothelial cells (HUVECs) and the use of this compound to inhibit this stimulation. The primary readout for this assay is the phosphorylation of the Tie2 receptor, a direct indicator of its activation.
Principle of the Assay
This assay is designed to quantify the activation of the Tie2 receptor by its ligand, Angiopoietin-1, and to assess the inhibitory potential of compounds like this compound. Upon binding of Ang1, the Tie2 receptor dimerizes and autophosphorylates on specific tyrosine residues within its intracellular domain. This phosphorylation event initiates downstream signaling cascades, primarily through the PI3K/Akt pathway, leading to endothelial cell survival and vascular stabilization. The level of Tie2 phosphorylation can be detected and quantified using various methods, with Western blotting being a common and reliable technique. This compound, by binding to the ATP-binding pocket of the Tie2 kinase domain, prevents this autophosphorylation, thus inhibiting downstream signaling.
Materials and Reagents
-
Cells: Human Umbilical Vein Endothelial Cells (HUVECs)
-
Culture Media: Endothelial Growth Medium (EGM-2) supplemented with growth factors, and serum-free basal medium for starvation.
-
Reagents for Stimulation and Inhibition:
-
Recombinant Human Angiopoietin-1 (Ang1)
-
COMP-Angiopoietin-1 (a more potent, soluble variant)
-
This compound
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
-
-
Reagents for Western Blotting:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies:
-
Anti-phospho-Tie2 (Tyr992) antibody
-
Anti-total Tie2 antibody
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
Experimental Protocols
Cell Culture and Preparation
-
Cell Seeding: Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C and 5% CO2. For a typical experiment, seed HUVECs in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once the cells reach the desired confluency, aspirate the growth medium, wash the cells once with phosphate-buffered saline (PBS), and replace the medium with serum-free basal medium. Incubate the cells for 4-6 hours to reduce basal receptor tyrosine kinase activity.
Angiopoietin-1 Stimulation and this compound Inhibition
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in DMSO. Further dilute in serum-free basal medium to the desired final concentrations. A final DMSO concentration should be kept below 0.1%.
-
Reconstitute Ang1 or COMP-Ang1 in sterile PBS or as per the manufacturer's instructions to prepare a stock solution. Further dilute in serum-free basal medium to the desired final concentrations.
-
-
Inhibition Step: For wells testing the inhibitory effect of this compound, pre-incubate the serum-starved cells with medium containing the desired concentrations of this compound (e.g., 1 µM) for 1-2 hours at 37°C. Include a vehicle control (DMSO) for comparison.
-
Stimulation Step: Add Ang1 or COMP-Ang1 to the wells at the desired concentrations (e.g., 10-800 ng/mL for Ang1, or a concentration known to elicit a robust response such as 300-400 ng/mL). Incubate for the desired time points (e.g., 10-30 minutes) at 37°C. A typical stimulation time is 15-30 minutes. Include an unstimulated control (vehicle).
Cell Lysis and Protein Quantification
-
Cell Lysis: After stimulation, place the plates on ice and aspirate the medium. Wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Incubate the lysates on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay) according to the manufacturer's protocol.
Western Blotting for Tie2 Phosphorylation
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Tie2 (p-Tie2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total Tie2.
Data Analysis
-
Densitometry: Quantify the band intensities for p-Tie2 and total Tie2 using image analysis software.
-
Normalization: Normalize the p-Tie2 signal to the total Tie2 signal for each sample to account for any differences in protein loading.
-
Data Interpretation: Compare the normalized p-Tie2 levels across different treatment conditions (unstimulated, Ang1-stimulated, and Ang1-stimulated with this compound inhibition).
Data Presentation
Table 1: this compound Kinase Inhibitory Profile
| Kinase | Dissociation Constant (Kd) |
| Tie2 | 1.6 nM |
| Tie1 | 0.9 nM |
| DDR1 | 0.4 nM |
| DDR2 | 1.3 nM |
| LOK | 5.9 nM |
Data summarized from available literature demonstrating the high potency and selectivity of this compound for Tie2.
Table 2: Representative Data from Angiopoietin-1 Stimulation Assay
| Treatment Condition | Angiopoietin-1 (ng/mL) | This compound (µM) | Normalized p-Tie2 Level (Arbitrary Units) |
| Unstimulated Control | 0 | 0 | 1.0 |
| Ang1 Stimulation | 300 | 0 | 8.5 |
| This compound Inhibition | 300 | 1 | 1.2 |
| Vehicle Control | 0 | 1 (DMSO) | 1.0 |
This table presents hypothetical data for illustrative purposes, based on qualitative findings from published studies. Actual results may vary depending on experimental conditions.
Mandatory Visualization
Angiopoietin-1 Signaling Pathway
Caption: Angiopoietin-1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Angiopoietin-1 Stimulation Assay
Caption: Workflow of the Angiopoietin-1 stimulation assay with this compound.
Application Notes and Protocols: Immunohistochemistry for TIE-2 in BAY-826 Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the immunohistochemical (IHC) detection of TIE-2 in tumor tissues treated with BAY-826, a potent and selective TIE-2 inhibitor.[1] TIE-2, a receptor tyrosine kinase expressed predominantly on vascular endothelium, is a critical regulator of angiogenesis and vascular stability.[2] The angiopoietin/TIE-2 signaling pathway plays a crucial role in tumor angiogenesis, making it a key target for anti-cancer therapies.[3][4][5] this compound has been shown to inhibit TIE-2 phosphorylation and demonstrates in vivo efficacy in murine glioma models, making the analysis of TIE-2 expression in treated tumors a critical component of efficacy and pharmacodynamic studies.
These protocols are intended to guide researchers in the accurate and reproducible IHC staining of TIE-2, enabling the quantitative analysis of target engagement and the biological effects of this compound in a preclinical setting.
Quantitative Data Summary
The following table summarizes the observed effects of this compound treatment on TIE-2 expression in preclinical tumor models. Quantitative analysis of IHC staining provides a reliable method for assessing the in-vivo activity of this compound.
| Treatment Group | Tumor Model | TIE-2 Staining Intensity | Vessel Density | Reference |
| Vehicle Control | SMA-497 Syngeneic Mouse Glioma | Baseline | Baseline | |
| This compound (100 mg/kg, daily) | SMA-497 Syngeneic Mouse Glioma | Decreased | No significant change | |
| Vehicle Control | SMA-560 Syngeneic Mouse Glioma | Baseline | Baseline | |
| This compound (100 mg/kg, daily) | SMA-560 Syngeneic Mouse Glioma | Decreased | Significantly Reduced | |
| Irradiation (12 Gy, single dose) | SMA-560 Syngeneic Mouse Glioma | No significant change | Significantly Reduced | |
| This compound + Irradiation | SMA-560 Syngeneic Mouse Glioma | Decreased | Significantly Reduced |
Signaling Pathway
The following diagram illustrates the TIE-2 signaling pathway, which is central to angiogenesis and vascular maintenance.
Caption: TIE-2 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines the key steps for performing immunohistochemistry for TIE-2 on tumor tissue sections.
Caption: Immunohistochemistry Workflow for TIE-2 Detection.
Detailed Experimental Protocols
This section provides a detailed protocol for the immunohistochemical staining of TIE-2 in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
I. Materials and Reagents
-
Primary Antibody: Rabbit anti-TIE-2 polyclonal antibody (or a validated monoclonal antibody). The optimal dilution should be determined empirically, but a starting point of 1:100 to 1:500 is recommended.
-
Secondary Antibody: Goat anti-rabbit IgG (HRP-conjugated).
-
Antigen Retrieval Solution: 10 mM Sodium Citrate Buffer, pH 6.0.
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% Normal Goat Serum in PBST.
-
Detection Reagent: 3,3'-Diaminobenzidine (DAB) substrate kit.
-
Counterstain: Hematoxylin.
-
Dehydration Reagents: Graded ethanol series (70%, 80%, 95%, 100%).
-
Clearing Agent: Xylene or a xylene substitute.
-
Mounting Medium: Permanent mounting medium.
-
Positive Control: Tissue known to express TIE-2 (e.g., lung, placenta, or a known positive tumor type).
-
Negative Control: A tissue section incubated with isotype control antibody or without the primary antibody.
II. Protocol
-
Tissue Preparation and Sectioning:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol and clear in xylene.
-
Embed the tissue in paraffin.
-
Cut 4-5 µm thick sections and mount them on positively charged slides.
-
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene (or a substitute) two times for 5 minutes each.
-
Rehydrate the sections by incubating in a graded series of ethanol (100%, 95%, 80%, 70%) for 3 minutes each, followed by a final wash in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM Sodium Citrate Buffer (pH 6.0).
-
Heat the solution to 95-100°C and maintain for 20 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides with PBST.
-
-
Blocking:
-
Incubate the sections with 5% Normal Goat Serum in PBST for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TIE-2 antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.
-
-
Detection:
-
Rinse the slides three times with PBST for 5 minutes each.
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached. Monitor the color development under a microscope.
-
Stop the reaction by rinsing the slides with distilled water.
-
-
Counterstaining:
-
Immerse the slides in Hematoxylin for 1-2 minutes to stain the cell nuclei.
-
"Blue" the sections by rinsing in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear the sections in xylene (or a substitute) two times for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
III. Image Acquisition and Analysis
-
Acquire high-resolution images of the stained tissue sections using a bright-field microscope.
-
Quantitative analysis of TIE-2 staining can be performed using image analysis software. This typically involves setting a color threshold for the DAB stain and measuring the percentage of positively stained area within the tumor vasculature. Vessel density can be assessed by counting the number of TIE-2 positive vessels per unit area.
Troubleshooting
-
No Staining or Weak Staining:
-
Verify the primary antibody is validated for IHC on paraffin-embedded tissues.
-
Optimize the primary antibody concentration.
-
Ensure proper antigen retrieval has been performed.
-
Check the activity of the secondary antibody and DAB substrate.
-
-
High Background Staining:
-
Ensure adequate blocking.
-
Titrate the primary and secondary antibody concentrations.
-
Ensure thorough washing between steps.
-
-
Non-specific Staining:
-
Include appropriate negative controls (isotype control, no primary antibody).
-
Ensure the primary antibody is specific for TIE-2.
-
By following these detailed protocols and application notes, researchers can achieve reliable and reproducible immunohistochemical staining for TIE-2 in this compound treated tumors, facilitating the accurate assessment of drug efficacy and mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional significance of Tie2 signaling in the adult vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The impact of anti-angiogenic agents on cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
BAY-826 Administration for Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of BAY-826, a potent and selective TIE-2 inhibitor, in mouse models of cancer, particularly syngeneic glioma models. The information is compiled from preclinical studies to guide researchers in designing and executing their own experiments.
Overview of this compound
This compound is an orally available small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] TIE-2 and its ligands, the angiopoietins, are key regulators of vascular development and stability.[3] Dysregulation of the Angiopoietin/TIE-2 signaling pathway is implicated in tumor angiogenesis, making it a critical target for anti-cancer therapies. This compound has been shown to inhibit TIE-2 phosphorylation in vivo, leading to decreased tumor vessel density and prolonged survival in some preclinical cancer models.[1][2]
Data Presentation
Table 1: In Vivo Efficacy of this compound in Syngeneic Mouse Glioma Models
| Mouse Model | Treatment Group | Median Survival (days) | Survival Benefit vs. Control |
| SMA-560 | Vehicle Control | 21 | - |
| This compound | 25 | Significant | |
| Irradiation | 27 | Significant | |
| This compound + Irradiation | 35 | Synergistic & Significant | |
| SMA-497 | Vehicle Control | 19 | - |
| This compound | 20 | Not Significant | |
| Irradiation | 24 | Significant | |
| This compound + Irradiation | 24 | Not Significant |
Data summarized from preclinical studies in syngeneic mouse glioma models.
Table 2: this compound Dosing Regimen for In Vivo Studies
| Parameter | Description | Reference |
| Compound | This compound | |
| Mouse Strain | VM/Dk mice for SMA glioma models; Female CB17/scid mice for pharmacodynamic assays | |
| Administration Route | Oral Gavage (p.o.) | |
| Dosage Range | 25 mg/kg, 50 mg/kg, 100 mg/kg | |
| Vehicle | Not explicitly stated in the primary reference. A common vehicle for oral gavage of similar compounds is a solution of 0.5% methylcellulose in water. | |
| Dosing Frequency | Daily | |
| Treatment Duration | Dependent on experimental endpoint (e.g., until neurological symptoms develop in survival studies). |
Experimental Protocols
Preparation of this compound for Oral Administration
Materials:
-
This compound
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Calculate the required amount of this compound and vehicle based on the desired concentration and the number and weight of the mice to be dosed.
-
Weigh the appropriate amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to suspend the compound.
-
If necessary, sonicate the suspension for 5-10 minutes to ensure a homogenous mixture.
-
Prepare the formulation fresh daily before administration.
Oral Gavage Administration in Mice
Materials:
-
Prepared this compound suspension
-
Appropriate gauge feeding needle (e.g., 20-gauge, 1.5-inch, curved, ball-tipped)
-
1 ml syringe
-
Animal scale
Protocol:
-
Weigh each mouse to determine the precise volume of this compound suspension to be administered.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the feeding needle.
-
Securely restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, gently retract and re-insert.
-
Once the needle is in the esophagus, slowly dispense the contents of the syringe.
-
Gently remove the feeding needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes post-administration.
Syngeneic Glioma Mouse Model Protocol
Materials:
-
Syngeneic glioma cells (e.g., SMA-497, SMA-560)
-
VM/Dk mice (6-8 weeks old)
-
Cell culture medium (e.g., DMEM)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Stereotaxic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., ketamine/xylazine)
Protocol:
-
Culture the glioma cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells/µl.
-
Anesthetize the mouse using an appropriate anesthetic.
-
Secure the mouse in the stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates for intracranial injection (e.g., 2 mm lateral to the bregma).
-
Slowly lower the Hamilton syringe needle to the desired depth in the brain (e.g., 3 mm).
-
Inject 1 µl of the cell suspension (1 x 10^5 cells) over a period of 2 minutes.
-
Leave the needle in place for an additional 2 minutes to prevent reflux.
-
Slowly withdraw the needle and suture the scalp incision.
-
Monitor the mouse during recovery from anesthesia.
-
Begin this compound treatment as per the experimental design (e.g., 7 days post-tumor implantation).
-
Monitor mice daily for neurological symptoms and body weight changes. Euthanize mice when they exhibit predefined humane endpoints.
In Vivo TIE-2 Phosphorylation Assay
Materials:
-
This compound treated and control mice
-
Tissue of interest (e.g., lungs, tumor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Tissue homogenizer
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membrane
-
Primary antibodies (anti-phospho-TIE-2, anti-total-TIE-2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Euthanize the mouse at the desired time point after this compound administration (e.g., 2-4 hours post-dose).
-
Quickly excise the tissue of interest and snap-freeze in liquid nitrogen or proceed directly to homogenization.
-
Homogenize the tissue in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein extract).
-
Determine the protein concentration of each sample using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-TIE-2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total TIE-2 for normalization.
Visualizations
Caption: Angiopoietin/TIE-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo testing of this compound in a syngeneic glioma mouse model.
References
Application Notes and Protocols: Dosing Schedule for BAY-826 in Syngeneic Glioma Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical in vivo evaluation of BAY-826, a potent and selective TIE-2 kinase inhibitor, in syngeneic mouse models of glioma. Detailed protocols for the preparation and administration of this compound, establishment of intracranial glioma models, and a summary of effective dosing schedules are presented. The information is compiled from preclinical studies demonstrating the efficacy of this compound as a monotherapy and in combination with radiotherapy. Included are visual representations of the targeted signaling pathway and a typical experimental workflow to aid in study design and execution.
Introduction
Glioblastoma is a highly aggressive and vascularized brain tumor with limited treatment options. The angiopoietin (Ang)/TIE-2 signaling axis is a critical pathway in tumor angiogenesis and vascular remodeling, making it a compelling target for therapeutic intervention. This compound is a small molecule inhibitor of the TIE-2 receptor tyrosine kinase. Preclinical studies in syngeneic murine glioma models have demonstrated its potential to improve tumor control.[1] This document outlines the established dosing schedules and associated experimental protocols for this compound in these models to facilitate further research and drug development efforts.
Data Presentation: this compound Dosing Schedules
The following table summarizes the dosing schedules for this compound as a single agent and in combination with irradiation in various syngeneic glioma models.
| Glioma Model | Treatment | Dose | Route of Administration | Frequency | Vehicle | Reference |
| SMA-497 | This compound Monotherapy | 100 mg/kg | Oral Gavage | Daily | 10% Ethanol, 40% Solutol, 50% Aqua dest | [1] |
| SMA-540 | This compound Monotherapy | 100 mg/kg | Oral Gavage | Daily | 10% Ethanol, 40% Solutol, 50% Aqua dest | [1] |
| SMA-560 | This compound Monotherapy | 100 mg/kg | Oral Gavage | Daily | 10% Ethanol, 40% Solutol, 50% Aqua dest | [1] |
| SMA-497 | This compound + Irradiation | 100 mg/kg | Oral Gavage | Daily | 10% Ethanol, 40% Solutol, 50% Aqua dest | [1] |
| SMA-560 | This compound + Irradiation | 100 mg/kg | Oral Gavage | Daily | 10% Ethanol, 40% Solutol, 50% Aqua dest |
Signaling Pathway
This compound targets the TIE-2 receptor tyrosine kinase, a key component of the angiopoietin signaling pathway, which plays a crucial role in angiogenesis and vascular stability.
References
Application Notes and Protocols for Monitoring Tumor Growth in Response to BAY-826
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-826 is a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] The angiopoietin/TIE-2 signaling axis is a critical pathway in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[1] In preclinical studies, this compound has demonstrated efficacy in syngeneic murine glioma models, suggesting its potential as a therapeutic agent for highly vascularized tumors.[1] These application notes provide a comprehensive overview of the methodologies to monitor tumor growth and the anti-angiogenic effects of this compound in a preclinical setting.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the phosphorylation of TIE-2, thereby blocking the downstream signaling cascade that promotes endothelial cell survival and vascular maturation.[1] This inhibition leads to decreased tumor vessel density and may enhance the efficacy of other cancer therapies, such as radiation.
TIE-2 Signaling Pathway
The following diagram illustrates the TIE-2 signaling pathway and the point of intervention for this compound.
Caption: TIE-2 signaling pathway and inhibition by this compound.
Experimental Protocols
In Vitro TIE-2 Phosphorylation Inhibition Assay
This protocol is designed to confirm the inhibitory activity of this compound on TIE-2 phosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
This compound
-
Angiopoietin-1 (Ang1) or Sodium Orthovanadate (Na₃VO₄)
-
Lysis buffer
-
Phospho-TIE-2 antibody
-
Total TIE-2 antibody
-
Western blot reagents and equipment
Procedure:
-
Culture HUVECs to 80-90% confluency.
-
Starve cells in a basal medium for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Stimulate TIE-2 phosphorylation by adding Ang1 or Na₃VO₄ for 15-30 minutes.
-
Lyse the cells and collect the protein lysates.
-
Perform a Western blot analysis to detect the levels of phosphorylated TIE-2 and total TIE-2.
-
Quantify the band intensities to determine the IC50 of this compound for TIE-2 phosphorylation inhibition.
In Vivo Monitoring of Tumor Growth in Syngeneic Glioma Models
This protocol outlines the procedure for establishing and monitoring intracranial gliomas in mice and assessing the efficacy of this compound.
Animal Models:
-
Syngeneic mouse strains (e.g., C57BL/6 or VM/Dk) are used with corresponding murine glioma cell lines (e.g., SMA-497, SMA-540, SMA-560).
Experimental Workflow:
Caption: Workflow for in vivo efficacy studies of this compound.
Detailed Protocol:
-
Cell Culture: Culture murine glioma cells in appropriate media.
-
Intracranial Implantation:
-
Anesthetize mice according to approved institutional protocols.
-
Stereotactically inject a defined number of glioma cells (e.g., 1 x 10⁵ cells) into the striatum of the mouse brain.
-
-
Treatment Administration:
-
Once tumors are established (confirmed by imaging or a set number of days post-implantation), randomize mice into treatment groups.
-
Administer this compound via oral gavage at a predetermined dose and schedule. A vehicle control group should be included.
-
For combination studies, administer radiation at a specified dose and schedule.
-
-
Tumor Growth and Animal Monitoring:
-
Monitor animal weight and overall health daily.
-
Assess neurological symptoms as an indicator of tumor progression.
-
If using glioma cells expressing a reporter gene (e.g., luciferase), perform bioluminescence imaging at regular intervals to monitor tumor growth.
-
-
Endpoint Analysis:
-
The primary endpoint is typically overall survival. Record the date of death or euthanasia due to predefined humane endpoints.
-
At the study endpoint, perfuse the animals and collect the brains for histological analysis.
-
Immunohistochemical Analysis of Tumor Vasculature and Proliferation
This protocol is used to assess the biological effects of this compound on the tumor microenvironment.
Materials:
-
Formalin-fixed, paraffin-embedded brain tumor sections
-
Anti-CD31 (PECAM-1) antibody (for vessel density)
-
Anti-Ki-67 antibody (for proliferation)
-
Secondary antibodies and detection reagents
-
Microscope and image analysis software
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using an appropriate buffer and heating method.
-
Block endogenous peroxidase activity.
-
Incubate sections with the primary antibody (anti-CD31 or anti-Ki-67) overnight at 4°C.
-
Incubate with the appropriate secondary antibody.
-
Develop the signal using a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Image Acquisition and Analysis:
-
Capture images of stained sections from multiple tumor regions.
-
For vessel density, quantify the number of CD31-positive vessels per unit area.
-
For proliferation, calculate the percentage of Ki-67-positive nuclei among the total number of tumor cell nuclei.
-
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: In Vivo Efficacy of this compound in Syngeneic Glioma Models (Survival)
| Glioma Model | Treatment Group | Median Survival (Days) | Hazard Ratio (vs. Vehicle) | p-value |
| SMA-497 | Vehicle | Data not available | - | - |
| This compound | Data not available | Data not available | Data not available | |
| SMA-540 | Vehicle | Data not available | - | - |
| This compound | Data not available | Data not available | Data not available | |
| SMA-560 | Vehicle | Data not available | - | - |
| This compound | Data not available | Data not available | Data not available | |
| Radiation | Data not available | Data not available | Data not available | |
| This compound + Radiation | Data not available | Data not available | Data not available |
Note: Specific quantitative data from the primary preclinical study by Schneider et al. (2017) were not publicly available and should be inserted here. A trend toward prolonged survival was observed for this compound monotherapy in the SMA-497 and SMA-540 models, with a significant survival benefit in the SMA-560 model. A synergistic prolongation of survival was noted with the combination of this compound and radiation in the SMA-560 model.
Table 2: Histological Analysis of Tumors Treated with this compound
| Glioma Model | Treatment Group | Mean Vessel Density (Vessels/mm²) | Proliferation Index (% Ki-67 positive cells) |
| SMA-560 | Vehicle | Data not available | Data not available |
| This compound | Data not available | Data not available | |
| Radiation | Data not available | Data not available | |
| This compound + Radiation | Data not available | Data not available |
Note: Specific quantitative data from the primary preclinical study by Schneider et al. (2017) were not publicly available and should be inserted here. Treatment with this compound has been shown to decrease vessel densities in glioma models.
Conclusion
The protocols and methodologies described in these application notes provide a framework for the preclinical evaluation of this compound. By monitoring tumor growth, survival, and key biomarkers of angiogenesis and proliferation, researchers can effectively assess the therapeutic potential of this TIE-2 inhibitor. Rigorous and standardized experimental procedures are essential for generating reproducible and reliable data to guide further drug development efforts.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting BAY-826 Precipitation in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing the potent TIE-2 inhibitor BAY-826, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides a comprehensive guide to understanding, preventing, and troubleshooting this issue through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: Precipitation of small molecule inhibitors like this compound in aqueous solutions such as cell culture media is a common issue often attributed to the compound's low aqueous solubility.[1][2] While this compound is readily soluble in organic solvents like DMSO and ethanol[3], its solubility can dramatically decrease when diluted into the aqueous, buffered environment of cell culture media. This phenomenon, known as "precipitation upon dilution," occurs when the final concentration of this compound exceeds its solubility limit in the media.[1]
Q2: What are the key factors influencing this compound solubility in cell culture?
A2: Several factors can impact the solubility of this compound in your experiments:
-
Final Concentration: The higher the final concentration of this compound, the greater the risk of precipitation.
-
Solvent Concentration: The final concentration of the solvent used for the stock solution (e.g., DMSO) should be kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity and solubility issues.[4]
-
Media Composition: Components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can interact with the compound and affect its solubility.
-
pH: The solubility of some compounds can be pH-dependent.
-
Temperature: Temperature can influence solubility, and it's generally recommended to pre-warm the media to 37°C before adding the compound.
-
Handling and Mixing: The method of dilution and mixing can significantly impact whether the compound stays in solution.
Q3: Can I use a different solvent for my this compound stock solution?
A3: While DMSO is the most common and recommended solvent for preparing high-concentration stock solutions of this compound, ethanol is also an option. If you continue to face precipitation issues, exploring alternative solvents or co-solvent systems might be necessary, but their compatibility with your specific cell line and assay must be validated.
Q4: How should I properly store my this compound stock solution to prevent precipitation issues?
A4: To maintain the integrity and solubility of your this compound stock solution, it is crucial to store it correctly. Prepare high-concentration stock solutions (e.g., 10 mM in DMSO) and store them in small, single-use aliquots at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.
Troubleshooting Guide
This guide provides a systematic approach to resolving this compound precipitation issues during your cell culture experiments.
Issue 1: Precipitate formation immediately after diluting the DMSO stock solution into the cell culture medium.
-
Question: I prepared my this compound working solution by adding my 10 mM DMSO stock directly to my cell culture medium, and it immediately turned cloudy. What went wrong?
-
Answer and Troubleshooting Steps: This is a classic example of precipitation upon dilution. The abrupt change in solvent from DMSO to an aqueous medium causes the compound to crash out of solution.
Workflow for Preparing Working Solutions:
Caption: Workflow to minimize precipitation when preparing working solutions.
Recommended Actions:
-
Perform Serial Dilutions in DMSO First: Instead of a large dilution directly into the media, first perform serial dilutions in DMSO to get closer to the final concentration.
-
Optimize the Dilution Process:
-
Pre-warm your cell culture medium to 37°C.
-
While gently vortexing or swirling the medium, add the this compound DMSO stock drop-by-drop. This rapid mixing helps to disperse the compound and prevent localized high concentrations that lead to precipitation.
-
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible (ideally ≤0.1%).
-
Issue 2: The working solution appears clear initially but forms a precipitate after incubation.
-
Question: My this compound working solution was clear when I added it to my cells, but after several hours in the incubator, I noticed a precipitate in the wells. Why did this happen and how can I fix it?
-
Answer and Troubleshooting Steps: This delayed precipitation can be due to the compound's instability in the culture medium over time or interactions with media components.
Troubleshooting Delayed Precipitation:
Caption: Steps to troubleshoot delayed precipitation of this compound.
Recommended Actions:
-
Check for Serum Interactions: Test the solubility of this compound in your basal medium without serum. If precipitation does not occur, serum proteins may be contributing to the issue. Consider reducing the serum percentage if your experiment allows.
-
Evaluate Compound Stability: Prepare a working solution of this compound in your complete medium and incubate it under the same conditions but without cells. Check for precipitation at various time points. This will help determine if the compound is unstable in the medium over time.
-
Reduce the Final Concentration: If possible, lower the final concentration of this compound in your experiment.
-
Media Refreshment: For long-term experiments, consider replacing the medium with a freshly prepared this compound working solution periodically.
-
Data Presentation
The following table summarizes key properties of this compound.
| Property | Value | Reference |
| Target | TIE-2 (Tek) | |
| Kd | 1.6 nM | |
| Cellular EC50 | ~1.3 nM (HUVEC TIE-2 autophosphorylation) | |
| Molecular Weight | 558.53 g/mol | |
| Formula | C₂₆H₁₉F₅N₆OS | |
| Solubility | Soluble to 100 mM in DMSO and 100 mM in ethanol | |
| Storage | Store stock solutions at -20°C or -80°C |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous/sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 5.585 mg of this compound.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 1 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM/F-12 with 10% FBS)
Procedure:
-
Prepare an intermediate dilution: Dilute the 10 mM stock solution 1:100 in DMSO to create a 100 µM intermediate stock.
-
Final dilution: Add 10 µL of the 100 µM intermediate stock to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 1 µM.
-
Crucially, add the DMSO stock to the medium while gently vortexing or swirling to ensure rapid and even dispersal.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Mandatory Visualization
This compound Signaling Pathway Inhibition
This compound is a potent inhibitor of the TIE-2 receptor tyrosine kinase. The diagram below illustrates its mechanism of action.
Caption: this compound inhibits Ang1-induced TIE-2 autophosphorylation.
References
Technical Support Center: Optimizing BAY-826 Concentration for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of BAY-826 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] Its primary mechanism of action is to bind to the ATP-binding site of the TIE-2 kinase domain, which blocks its autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis and vascular stability.[1][2]
Q2: What is the recommended starting concentration range for this compound in in vitro experiments?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on its potent inhibition of TIE-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs) with an EC50 of approximately 1.3 nM, a starting concentration range of 1 nM to 1 µM is recommended for initial dose-response experiments.[2] For TIE-2 phosphorylation inhibition assays in glioma cells, a concentration of 1 µM has been shown to be effective.
Q3: How should I prepare and store this compound stock solutions?
A3: It is recommended to prepare a high-concentration stock solution of this compound in a suitable solvent such as DMSO. For long-term storage, aliquots of the stock solution should be stored at -20°C or -80°C to minimize freeze-thaw cycles. For short-term use, a fresh dilution in cell culture medium should be prepared from the stock solution. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the known off-target effects of this compound?
A4: While this compound is a selective TIE-2 inhibitor, it also binds with high affinity to a few other kinases, namely TIE-1, Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), and Serine/threonine-protein kinase 10 (LOK). At higher concentrations, the potential for off-target effects increases. It is crucial to perform dose-response experiments and include appropriate controls to distinguish between on-target and off-target effects.
Troubleshooting Guides
Issue 1: No or low inhibition of TIE-2 phosphorylation observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM) to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Insufficient Incubation Time | Optimize the pre-incubation time with this compound before stimulating with an agonist like Angiopoietin-1 (Ang-1). A 10-minute pre-incubation has been shown to be effective in glioma cells. |
| Ligand/Stimulant Concentration | Ensure the concentration of the TIE-2 agonist (e.g., Ang-1) is optimal for inducing robust phosphorylation in your control experiments. |
| Cell Health and TIE-2 Expression | Confirm that the cells are healthy and express sufficient levels of TIE-2. Low TIE-2 expression will result in a weak phosphorylation signal. Verify TIE-2 expression by Western blot or flow cytometry. |
| Reagent Quality | Ensure the this compound compound has been stored correctly and has not degraded. Use fresh dilutions for each experiment. |
Issue 2: High cytotoxicity or unexpected cell death observed.
| Possible Cause | Troubleshooting Step |
| This compound Concentration Too High | Determine the 50% cytotoxic concentration (CC50) of this compound for your cell line using a cytotoxicity assay (e.g., MTT or LDH assay). Use concentrations well below the CC50 for functional assays to avoid non-specific toxicity. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.1%. Run a vehicle control with the same concentration of DMSO to assess its effect on cell viability. |
| Off-Target Effects | At higher concentrations, off-target effects on other kinases could lead to cytotoxicity. Correlate the cytotoxic effects with the inhibition of TIE-2 phosphorylation to ensure the observed phenotype is due to on-target activity. |
| Assay Duration | For long-term experiments (e.g., > 24 hours), consider the stability of this compound in the cell culture medium. It may be necessary to replenish the medium with fresh compound. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| EC50 (TIE-2 Autophosphorylation) | ~1.3 nM | HUVECs | |
| Kd (TIE-2) | 1.6 nM | Biochemical Assay | |
| High-Affinity Off-Targets (Kd) | TIE-1 (0.9 nM), DDR1 (0.4 nM), DDR2 (1.3 nM), LOK (5.9 nM) | Biochemical Assay | |
| Effective Concentration (TIE-2 Phosphorylation Inhibition) | 1 µM | Murine Glioma Cells (SMA-497) |
Experimental Protocols
Protocol 1: Western Blot for TIE-2 Phosphorylation
This protocol is adapted for determining the effect of this compound on Angiopoietin-1 (Ang-1) induced TIE-2 phosphorylation.
1. Cell Seeding and Starvation:
-
Seed cells (e.g., HUVECs or other TIE-2 expressing cells) in a 6-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Once confluent, starve the cells in serum-free medium for 4-6 hours.
2. This compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 10-30 minutes.
-
Stimulate the cells with an optimal concentration of Ang-1 (e.g., 100 ng/mL) for 15-20 minutes at 37°C.
3. Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
4. Protein Quantification, SDS-PAGE, and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TIE-2 (pTIE-2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total TIE-2 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of this compound.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow the cells to adhere and grow for 24 hours.
2. This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 nM to 100 µM) or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
3. MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
4. Solubilization and Absorbance Measurement:
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the dose-response curve and determine the CC50 value.
Protocol 3: Clonogenic Survival Assay
This long-term assay assesses the effect of this compound on the ability of single cells to form colonies.
1. Cell Seeding:
-
Prepare a single-cell suspension of your cells.
-
Seed a low number of cells (e.g., 200-1000 cells per well) in a 6-well plate containing complete medium. The optimal seeding density should be determined empirically for each cell line.
2. This compound Treatment:
-
Allow the cells to attach for 24 hours.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
The treatment duration can be continuous or for a defined period (e.g., 24 hours), after which the drug-containing medium is replaced with fresh medium.
3. Colony Formation:
-
Incubate the plates for 7-14 days at 37°C, allowing colonies to form. The medium can be changed every 3-4 days if necessary.
4. Staining and Counting:
-
Aspirate the medium and gently wash the colonies with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 10-20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically >50 cells) in each well.
5. Data Analysis:
-
Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the vehicle control.
Visualizations
Caption: Simplified TIE-2 signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Addressing BAY-826 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, understanding, and mitigating the off-target effects of BAY-826 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what are its known off-targets?
A1: this compound is a potent and selective inhibitor of the Tyrosine-protein kinase receptor TIE-2, which is also known as angiopoietin-1 receptor and TEK tyrosine kinase.[1][2] However, it also exhibits high-affinity binding to a small number of other kinases. The primary known off-targets are TIE-1, Discoidin Domain Receptor 1 (DDR1), Discoidin Domain Receptor 2 (DDR2), and Serine/threonine-protein kinase 10 (STK10 or LOK).[1][3][4]
Q2: What are the binding affinities of this compound for its on-target and off-targets?
A2: The dissociation constants (Kd) and IC50 values for this compound have been determined for its primary target and key off-targets. A summary of these values is provided in the data table below.
Q3: What signaling pathway is primarily affected by this compound?
A3: this compound primarily targets the TIE-2 signaling pathway, which is a critical component of the angiopoietin/tunica interna endothelial cell kinase (TIE) signaling axis. This pathway plays a crucial role in angiogenesis, the formation of new blood vessels.
Q4: My experimental results are not what I expected when using this compound. Could off-target effects be the cause?
A4: It is possible that the observed phenotype is due to the inhibition of off-target kinases. For example, DDR1 and DDR2 are involved in cell adhesion, migration, and proliferation, while STK10 is involved in cell cycle regulation. Inhibition of these kinases could lead to cellular effects independent of TIE-2 inhibition. It is recommended to perform validation experiments to confirm that the observed effects are due to the inhibition of TIE-2.
Q5: How can I control for the off-target effects of this compound in my experiments?
A5: Several strategies can be employed to control for off-target effects. These include using a structurally unrelated TIE-2 inhibitor with a different off-target profile, performing rescue experiments by expressing a this compound-resistant TIE-2 mutant, and validating key findings using non-pharmacological methods such as siRNA or CRISPR-Cas9 to deplete TIE-2.
Troubleshooting Guides
Issue: Unexpected Cellular Phenotype Observed
It can be challenging to determine if an observed cellular phenotype is a result of on-target TIE-2 inhibition or off-target effects. The following troubleshooting guide provides a workflow to dissect the contribution of on- and off-target activities of this compound.
Step 1: Confirm Target Engagement in Your Cellular System
-
Recommendation: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to TIE-2 in your specific cell line and experimental conditions.
-
Rationale: CETSA is a powerful method to assess target engagement in intact cells. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. This allows for confirmation that this compound is interacting with TIE-2 at the concentrations used in your experiments.
Step 2: Profile the Kinase Selectivity of this compound
-
Recommendation: If not already done for your specific lot of this compound, consider a kinase selectivity profiling service.
-
Rationale: These services screen the compound against a large panel of kinases to provide a comprehensive view of its selectivity. This can help identify other potential off-targets that may be relevant in your experimental system.
Step 3: Validate Off-Target Engagement
-
Recommendation: Use CETSA or cellular western blotting to confirm that this compound is engaging with the identified off-targets (TIE-1, DDR1, DDR2, STK10) in your cells.
-
Rationale: Similar to on-target validation, confirming that this compound binds to its off-targets in your cellular context is a critical step in understanding any unexpected phenotypes.
Step 4: Use Orthogonal Approaches to Validate Phenotype
-
Recommendation: Employ a structurally distinct TIE-2 inhibitor or use a genetic approach (siRNA/CRISPR) to knockdown TIE-2.
-
Rationale: If the phenotype is recapitulated with a different TIE-2 inhibitor that has a distinct off-target profile, it is more likely to be an on-target effect. Similarly, if TIE-2 knockdown produces the same phenotype, this provides strong evidence for on-target action.
Data Presentation
Table 1: this compound Kinase Selectivity Data
| Target | Target Class | Potency (Kd in nM) |
| TIE-2 (TEK) | On-Target | 1.6 |
| TIE-1 | Off-Target | 0.9 |
| DDR1 | Off-Target | 0.4 |
| DDR2 | Off-Target | 1.3 |
| STK10 (LOK) | Off-Target | 5.9 |
Table 2: this compound Cellular Activity
| Assay | Cell Line | Potency (IC50 in nM) |
| TIE-2 Autophosphorylation | HUVECs | 1.3 |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to its on-target (TIE-2) and potential off-targets within intact cells.
Methodology:
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time (e.g., 1 hour).
-
-
Heat Shock:
-
Harvest and resuspend cells in a protein lysis buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing stabilized, non-denatured proteins) from the precipitated proteins by centrifugation.
-
Quantify the amount of soluble TIE-2 (or off-target protein) in the supernatant using Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinome-Wide Selectivity Profiling
Objective: To assess the selectivity of this compound across a broad range of kinases.
Methodology:
-
Compound Submission:
-
Provide a sample of this compound to a commercial kinase profiling service.
-
-
Assay Performance:
-
The service will typically perform a competition binding assay (e.g., KINOMEscan) or an enzymatic activity assay against a large panel of purified human kinases.
-
The assay measures the ability of this compound to displace a labeled ligand from the ATP-binding site or inhibit the kinase's catalytic activity.
-
-
Data Analysis and Interpretation:
-
The results are usually provided as a percentage of control or percent inhibition for each kinase at a specific concentration of this compound.
-
This data can be visualized as a dendrogram (kinome tree) to illustrate the selectivity profile.
-
Potent inhibition of kinases other than TIE-2 identifies them as potential off-targets.
-
Mandatory Visualizations
Caption: TIE-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating this compound off-target effects.
References
- 1. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
BAY-826 in DMSO: A Technical Guide to Stability and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of BAY-826 when dissolved in dimethyl sulfoxide (DMSO). Adherence to proper storage and handling protocols is critical for ensuring the integrity and performance of this potent TIE-2 inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?
For optimal stability, it is recommended to store stock solutions of this compound in DMSO at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month)[1][2]. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes[2].
Q2: Can I store this compound in DMSO at room temperature?
While some compounds can be stable in DMSO at room temperature for short periods, long-term storage at ambient temperatures is generally not recommended due to the increased risk of degradation. One study monitoring a large library of compounds in DMSO at room temperature found that the probability of observing the compound was 92% after 3 months, decreasing to 83% after 6 months, and 52% after one year[3]. Therefore, for maintaining the integrity of this compound, refrigerated or frozen storage is strongly advised.
Q3: How do freeze-thaw cycles affect the stability of this compound in DMSO?
Repeated freeze-thaw cycles can potentially impact the stability of compounds dissolved in DMSO. While some studies have shown no significant compound loss after multiple freeze-thaw cycles for a range of compounds, it is a best practice to minimize these cycles[4]. Aliquoting your stock solution will help mitigate this risk.
Q4: Does the presence of water in DMSO affect this compound stability?
The presence of water in DMSO can be a significant factor in compound degradation over time. It is crucial to use anhydrous or high-purity DMSO to prepare your stock solutions. DMSO is hygroscopic, meaning it readily absorbs moisture from the air, so it is important to keep the container tightly sealed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper storage conditions (-20°C for short-term, -80°C for long-term) and minimize freeze-thaw cycles by using aliquots. Verify the purity of your DMSO; use anhydrous grade. |
| Precipitation observed in stock solution upon thawing | Poor solubility or compound instability. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Reduced potency of this compound in cellular assays | Compound degradation due to improper storage or handling. | Confirm the age and storage conditions of your stock solution. It is advisable to perform a stability assessment of your compound under your specific laboratory conditions using a method like HPLC or LC-MS. |
Stability Data Summary
While specific long-term stability data for this compound across various temperatures is not extensively published, the manufacturer provides clear storage guidelines. For researchers needing to establish more detailed stability profiles under their specific experimental conditions, a formal stability study is recommended.
Table 1: Recommended Storage of this compound in DMSO
| Storage Temperature | Recommended Duration |
| -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Experimental Protocols
Protocol: Assessing the Stability of this compound in DMSO using HPLC
This protocol provides a framework for determining the stability of this compound in DMSO under various storage conditions.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Amber glass vials with screw caps
-
HPLC system with a suitable column (e.g., C18) and UV detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in anhydrous DMSO at a desired concentration (e.g., 10 mM).
-
Aliquoting: Dispense the stock solution into multiple amber glass vials, minimizing headspace, and seal tightly.
-
Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution to determine the initial purity and concentration. This will serve as your baseline.
-
Dilute the DMSO stock solution in an appropriate solvent (e.g., acetonitrile/water) to a concentration suitable for HPLC analysis.
-
Inject the diluted sample into the HPLC system.
-
Record the peak area of this compound.
-
-
Storage: Store the remaining vials at different temperatures:
-
Room temperature (e.g., 25°C)
-
Refrigerated (e.g., 4°C)
-
Frozen (-20°C and -80°C)
-
-
Time-Point Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.
-
Sample Analysis: Allow the vial to come to room temperature, and then prepare and analyze the sample by HPLC as described in the T0 analysis.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample using the following formula:
% Remaining = (Peak Area at Time X / Peak Area at T0) * 100
Visualizations
Signaling Pathway of this compound
This compound is a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase. TIE-2 is a key regulator of angiogenesis and vascular stability. Its activation by angiopoietin-1 (ANG-1) leads to the phosphorylation of downstream signaling molecules, promoting endothelial cell survival and vessel maturation. This compound blocks this signaling cascade by inhibiting the autophosphorylation of the TIE-2 receptor.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Stability Assessment
The following diagram illustrates the general workflow for assessing the stability of this compound in DMSO.
Caption: Workflow for assessing compound stability in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to BAY-826 in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the TIE-2 inhibitor, BAY-826.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3] It functions by binding to the ATP-binding pocket of the TIE-2 kinase domain, preventing its autophosphorylation.[1] This inhibition blocks the downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell survival, proliferation, and migration, thereby inhibiting angiogenesis.[4]
Q2: My cancer cell line is not responding to this compound treatment, even at high concentrations. What are the possible reasons for this intrinsic resistance?
A2: Intrinsic resistance to this compound can arise from several factors:
-
Low or absent TIE-2 expression: The target of this compound, the TIE-2 receptor, is predominantly expressed on endothelial cells. While some tumor cells have been shown to express TIE-2, your cancer cell line may not express it at sufficient levels for this compound to exert a direct anti-tumor effect.
-
Redundant pro-angiogenic signaling pathways: The tumor may rely on alternative signaling pathways for angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF), Fibroblast Growth Factor (FGF), or Platelet-Derived Growth Factor (PDGF) pathways, rendering the inhibition of TIE-2 signaling ineffective on its own.
-
Vascular Co-option: Tumor cells may be growing along existing blood vessels without the need for new vessel formation (angiogenesis), a mechanism known as vascular co-option. In this scenario, an anti-angiogenic agent like this compound would have limited efficacy.
Q3: My cancer cells initially responded to this compound, but now they are growing again. What are the potential mechanisms of acquired resistance?
A3: Acquired resistance to this compound can develop through various mechanisms, including:
-
Upregulation of Angiopoietin-2 (Ang2): Ang2 is a context-dependent ligand for TIE-2. While it can act as an antagonist to Angiopoietin-1 (Ang1), under certain conditions, it can paradoxically function as a TIE-2 agonist, promoting cell survival and angiogenesis even in the presence of an inhibitor. Increased expression of Ang2 is a potential mechanism to compensate for this compound-mediated TIE-2 inhibition.
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt to TIE-2 inhibition by upregulating alternative receptor tyrosine kinases (RTKs) to maintain downstream signaling. Crosstalk between TIE-2 and other RTKs, such as FGFR1, has been observed to confer resistance to targeted therapies.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy. Activation of the TIE-2 pathway has been linked to the upregulation of ABC transporters in glioma cells.
-
Mutations in the TIE-2 Kinase Domain: While not yet specifically documented for this compound, a common mechanism of resistance to tyrosine kinase inhibitors is the acquisition of mutations in the kinase domain that prevent drug binding.
Troubleshooting Guide
This guide provides a step-by-step approach to investigate and potentially overcome resistance to this compound in your cancer cell experiments.
Problem 1: No initial response to this compound (Intrinsic Resistance)
dot
References
Improving BAY-826 bioavailability for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the potent and selective TIE-2 inhibitor, BAY-826, in in vivo studies. The information provided is intended to help overcome common challenges, particularly those related to achieving adequate and consistent compound exposure.
Troubleshooting Guide
This guide addresses specific issues that may arise during the formulation and in vivo application of this compound.
Issue 1: Low or Variable In Vivo Exposure After Oral Administration
Question: My in vivo study with this compound is showing low or highly variable plasma concentrations after oral gavage. What could be the cause, and how can I improve the bioavailability?
Answer: Low and variable oral bioavailability is a common challenge for kinase inhibitors, which can be due to poor aqueous solubility and/or first-pass metabolism.[1][2] To enhance the in vivo exposure of this compound, consider the following formulation strategies:
-
Co-solvent Systems: this compound is soluble in DMSO and ethanol.[3] A common approach for preclinical studies is to use a co-solvent system to maintain the drug in solution. A reported vehicle for this compound is 10% Ethanol/40% Solutol/50% Aqua dest.
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly improve oral absorption by enhancing solubilization in the gastrointestinal tract.[4]
-
Amorphous Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can improve its dissolution rate and, consequently, its absorption.
-
Particle Size Reduction: Micronization or nanosizing of the this compound powder can increase the surface area for dissolution, which may lead to improved bioavailability.[4]
It is recommended to start with a simple co-solvent system and, if bioavailability issues persist, explore more advanced formulations like lipid-based systems or solid dispersions.
Issue 2: Precipitation of this compound in Formulation During Storage or Dosing
Question: I am observing precipitation of this compound in my prepared formulation, either during storage or upon dilution. How can I prevent this?
Answer: Precipitation indicates that the compound's solubility limit is being exceeded in the chosen vehicle. To address this:
-
Optimize Solvent Ratios: If using a co-solvent system, you may need to adjust the ratio of solvents to increase the solubilizing capacity for this compound.
-
Use of Surfactants: The inclusion of a surfactant, such as Tween-80 or Solutol, can help to create stable micelles that encapsulate the drug and prevent precipitation.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, effectively increasing their aqueous solubility. A formulation using 20% SBE-β-CD in saline has been suggested for similar compounds.
-
Prepare Fresh Formulations: To minimize the risk of precipitation over time, it is best practice to prepare formulations fresh before each use. If storage is necessary, conduct stability studies at the intended storage temperature.
Issue 3: Inconsistent Efficacy in In Vivo Models Despite Consistent Dosing
Question: I am observing inconsistent anti-tumor efficacy in my animal models, even though I am administering the same dose of this compound. What could be the reason?
Answer: Inconsistent efficacy is often linked to variable drug exposure. In addition to the formulation-related issues discussed above, consider the following:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some orally administered drugs. Standardize the feeding schedule of your animals relative to the time of dosing to minimize this variability.
-
Dosing Technique: Ensure that your oral gavage technique is consistent and minimizes stress to the animals, as stress can affect gastrointestinal physiology.
-
Pharmacokinetics: It is highly recommended to perform a pilot pharmacokinetic study to determine the time to maximum concentration (Tmax), maximum concentration (Cmax), and area under the curve (AUC) of your this compound formulation in the specific animal model you are using. This will help you to correlate drug exposure with efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of this compound?
A1: The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 558.53 g/mol | |
| Formula | C₂₆H₁₉F₅N₆OS | |
| Appearance | Solid | |
| Purity | ≥98% | |
| Solubility | Soluble to 100 mM in DMSO and ethanol |
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase, with an IC₅₀ of 1.3 nM for autophosphorylation of TIE-2 in HUVECs. The TIE-2 signaling pathway is crucial for angiogenesis and vascular stability. By inhibiting TIE-2, this compound can suppress tumor angiogenesis and has shown in vivo efficacy in murine glioma models.
Q3: What are some recommended starting formulations for in vivo oral administration of this compound?
A3: Based on publicly available information and common practices for similar compounds, here are a few starting formulations to consider. It is crucial to assess the stability and suitability of each formulation for your specific experimental setup.
| Formulation Components | Notes |
| 1. Co-solvent/Surfactant System | |
| 10% DMSO | Initial solubilization of this compound. |
| 40% PEG300 | A commonly used co-solvent. |
| 5% Tween-80 | A surfactant to improve stability and absorption. |
| 45% Saline | The aqueous vehicle. |
| 2. Cyclodextrin-based System | |
| 10% DMSO | Initial solubilization of this compound. |
| 90% of 20% SBE-β-CD in Saline | Sulfobutylether-β-cyclodextrin can enhance aqueous solubility. |
| 3. Oil-based System | |
| 10% DMSO | Initial solubilization of this compound. |
| 90% Corn Oil | A simple lipid-based formulation. |
Q4: How should I store this compound?
A4: this compound solid powder should be stored at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into smaller volumes.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent/Surfactant Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Prepare the vehicle by mixing the components in the following order:
-
Add 40% of the final volume of PEG300.
-
Add 5% of the final volume of Tween-80 and mix thoroughly.
-
Add 45% of the final volume of sterile saline and mix until a homogenous solution is formed.
-
-
To the vial containing this compound, add 10% of the final volume of DMSO to dissolve the powder. Vortex or sonicate briefly if necessary to ensure complete dissolution.
-
Slowly add the prepared vehicle (from step 2) to the DMSO solution of this compound while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any signs of precipitation. The final solution should be clear.
-
Prepare this formulation fresh before each use.
Protocol 2: Preparation of a Cyclodextrin-Based Formulation for Oral Gavage
This protocol details the preparation of a 1 mg/mL solution of this compound using a sulfobutylether-β-cyclodextrin (SBE-β-CD) based vehicle.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
SBE-β-CD
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Magnetic stirrer (optional)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This may require gentle heating and stirring to fully dissolve the SBE-β-CD. Allow the solution to cool to room temperature.
-
Weigh the required amount of this compound powder and place it in a sterile vial.
-
Add 10% of the final volume of DMSO to the this compound powder and vortex until fully dissolved.
-
While vortexing, slowly add 90% of the final volume of the 20% SBE-β-CD solution to the DMSO solution of this compound.
-
Continue to mix for 15-30 minutes to allow for the formation of the inclusion complex.
-
Visually inspect the final formulation for clarity.
Visualizations
Caption: Angiopoietin/TIE-2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
Caption: Experimental workflow for developing a this compound formulation for in vivo studies.
References
- 1. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Interpreting Unexpected Results in BAY-826 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BAY-826. The information is designed to help interpret unexpected experimental results and address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase, with a dissociation constant (Kd) of 1.6 nM.[1][2] It also shows high affinity for TIE-1, DDR1, DDR2, and LOK kinases.[1][2] Its high selectivity makes it a valuable tool for studying the angiopoietin/TIE signaling pathway. This compound has been shown to inhibit TIE-2 autophosphorylation in human umbilical vein endothelial cells (HUVECs) with an EC50 of approximately 1.3 nM.[1]
Q2: In which experimental models has this compound shown efficacy?
This compound has demonstrated in vivo efficacy in syngeneic murine glioma models. In some models, it has shown a trend towards prolonged survival as a single agent and synergistic effects when combined with irradiation. Specifically, a significant survival benefit was observed in the SMA-560 glioma model.
Q3: What are the recommended storage conditions for this compound?
For long-term storage, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of TIE-2 Phosphorylation
You are performing a Western blot to detect phosphorylated TIE-2 after treating cells with this compound, but you observe inconsistent or no reduction in phosphorylation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Reagent Degradation | Check the expiration date of your this compound stock. Ensure it has been stored correctly at -20°C or -80°C. Prepare fresh dilutions from a new stock if necessary. |
| Suboptimal Concentration | Titrate this compound to determine the optimal concentration for your specific cell line and experimental conditions. The reported EC50 for inhibiting TIE-2 autophosphorylation in HUVECs is ~1.3 nM. |
| Incorrect Incubation Time | Optimize the pre-incubation time with this compound before stimulating with an agonist like Angiopoietin-1 (ANG-1). A 10-minute pre-incubation has been used in some protocols. |
| Cellular Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and seeded at an appropriate density. Overly confluent or stressed cells can exhibit altered signaling responses. |
| Antibody Issues | Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting. Include appropriate positive and negative controls. |
Experimental Workflow for TIE-2 Phosphorylation Assay
Caption: Workflow for assessing TIE-2 phosphorylation inhibition.
Issue 2: Unexpected Effects on Cell Viability or Proliferation
You observe significant cytotoxicity or an unexpected anti-proliferative effect in a cell line that is not known to be dependent on TIE-2 signaling.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Although highly selective, at high concentrations this compound may inhibit other kinases such as TIE-1, DDR1, DDR2, and LOK. Test a wider range of concentrations to identify a therapeutic window where only TIE-2 is inhibited. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level for your cells (typically <0.1%). |
| Cell Line Integrity | Verify the identity of your cell line through methods like STR profiling. Misidentified or cross-contaminated cell lines can lead to unexpected results. Check for mycoplasma contamination, which can alter cellular responses. |
| Assay Artifacts | If using a fluorescence-based assay, check for autofluorescence of this compound at the wavelengths used. |
Signaling Pathway Consideration
Caption: Kinase selectivity profile of this compound.
Issue 3: Lack of In Vivo Efficacy in Animal Models
Your in vivo study using this compound in a tumor model does not show the expected anti-tumor or anti-angiogenic effects.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosing or Formulation | This compound is orally available. Ensure the formulation and dosing regimen are appropriate for the animal model. The compound has been used at doses of 25, 50, and 100 mg/kg via oral gavage in mice. |
| Tumor Model Specifics | The efficacy of TIE-2 inhibition can be highly dependent on the tumor model. This compound showed significant survival benefit in the SMA-560 glioma model but was ineffective in the SMA-497 model when combined with irradiation. The degree of vascularization and dependence on the Ang/TIE-2 axis can vary between tumor types. |
| Pharmacokinetics/Pharmacodynamics (PK/PD) | Conduct PK/PD studies to confirm that this compound is reaching the tumor tissue at concentrations sufficient to inhibit TIE-2. TIE-2 phosphorylation can be assessed in extracts of lungs from treated mice as a surrogate marker of target engagement. |
| Animal Health | Ensure the overall health of the animals. Underlying health issues can impact tumor growth and response to treatment. |
Logical Troubleshooting Flow for In Vivo Studies
Caption: Troubleshooting logic for in vivo experiments with this compound.
Experimental Protocols
Protocol 1: In Vitro TIE-2 Phosphorylation Assay in Glioma Cells
This protocol is adapted from methodologies used in studies of this compound.
-
Cell Culture: Culture murine glioma cells (e.g., SMA-560) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal calf serum and 2 mM glutamine.
-
Plating: Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells for 10 minutes with 1 µM this compound or 0.1% DMSO as a vehicle control.
-
Stimulation: Induce TIE-2 autophosphorylation for 20 minutes with 400 ng/mL COMP-ANG-1 or 4 mM Na₃VO₄.
-
Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Analysis: Determine protein concentration, and analyze TIE-2 phosphorylation by Western blotting using an antibody specific for phosphorylated TIE-2. Normalize to total TIE-2 or a loading control like GAPDH.
Protocol 2: In Vivo Efficacy Study in a Syngeneic Glioma Model
This protocol is a general representation based on published studies.
-
Animal Model: Use female CB17/SCID mice or another appropriate strain for your chosen glioma cell line (e.g., SMA-560).
-
Tumor Implantation: Implant glioma cells intracranially or subcutaneously according to your experimental design.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment groups (e.g., vehicle control, this compound, radiation, combination).
-
Dosing: Administer this compound via oral gavage at a predetermined dose (e.g., 25-100 mg/kg) and schedule.
-
Monitoring: Monitor tumor growth (e.g., via calipers for subcutaneous tumors or bioluminescence imaging) and animal survival.
-
Endpoint Analysis: At the end of the study, tumors and/or surrogate tissues like lungs can be harvested to assess vessel density, immune cell infiltration, and TIE-2 phosphorylation.
References
Best practices for long-term storage of BAY-826
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of BAY-826, a potent and selective TIE-2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid this compound?
For optimal long-term stability of solid this compound, it is recommended to store the compound at -20°C.[1][2] Some suppliers suggest that storage at -80°C is also a suitable option for extended periods.[2][3]
Q2: How should I store this compound once it is dissolved in a solvent?
Stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for shorter periods, potentially up to one to six months depending on the solvent and concentration.[3] It is best practice to prepare fresh working solutions from the stock solution on the day of use.
Q3: Can I store solid this compound at 4°C?
One supplier suggests that solid this compound can be stored at 4°C for up to six months. However, for long-term storage, -20°C is the more consistently recommended temperature to ensure maximum stability.
Q4: What solvents are recommended for dissolving this compound?
This compound is soluble in DMSO and ethanol. Cayman Chemical notes that it is sparingly soluble in DMSO (1-10 mg/ml) and slightly soluble in acetonitrile (0.1-1 mg/ml).
Q5: Is this compound sensitive to light or moisture?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced potency or activity of this compound in experiments. | Improper storage conditions leading to degradation. | - Verify that the compound has been stored at the recommended temperature (-20°C or -80°C). - If using a stock solution, ensure it has not exceeded the recommended storage duration and temperature. - Prepare a fresh stock solution from solid compound that has been properly stored. - Consider purchasing a new vial of the compound if there are continued concerns about potency. |
| Precipitation observed in the stock solution upon thawing. | The solution may have become supersaturated, or the solvent may have partially evaporated. | - Gently warm the solution to room temperature and vortex to try and redissolve the precipitate. - If precipitation persists, sonication may be used to aid dissolution. - To prevent solvent evaporation, ensure vials are tightly sealed. |
| Inconsistent experimental results using the same batch of this compound. | Potential degradation due to repeated freeze-thaw cycles of the stock solution. | - Aliquot the stock solution into smaller, single-use vials after initial preparation to minimize the number of freeze-thaw cycles. - Thaw aliquots on ice and use them immediately for experiments. |
Storage Condition Summary
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | 12 months | |
| Solid | 4°C | 6 months | |
| In Solvent | -80°C | 6 months | |
| In Solvent | -20°C | 1-6 months |
Experimental Workflow for Preparing this compound Stock Solutions
Caption: Workflow for preparing stable this compound stock solutions.
Factors Affecting this compound Stability
References
Technical Support Center: BAY-826 Dosage and Application in Glioma Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing BAY-826, a potent TIE-2 inhibitor, in glioma cell line experiments. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to facilitate the effective design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the receptor tyrosine kinase TIE-2 (tunica interna endothelial cell kinase-2).[1][2] By inhibiting TIE-2, this compound disrupts the signaling pathway activated by its ligands, the angiopoietins (Ang), particularly Angiopoietin-1 (Ang-1). This pathway is crucial for vascular stability and angiogenesis, processes often hijacked by tumors to support their growth and invasion. In glioma, targeting the TIE-2 signaling axis has emerged as a therapeutic strategy to overcome resistance to anti-VEGF therapies.[1]
Q2: What is a recommended starting concentration for this compound in in vitro experiments with glioma cells?
A2: Based on published studies, a concentration of 1 µM this compound has been shown to effectively inhibit Angiopoietin-1 or sodium orthovanadate (Na₃VO₄)-induced TIE-2 phosphorylation in murine glioma cells.[2] However, the optimal concentration will be cell line-dependent. It is highly recommended to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) for your specific glioma cell line.
Q3: How do I determine the IC50 value of this compound for my specific glioma cell line?
A3: You can determine the IC50 value by performing a cell viability assay, such as the MTT or Alamar Blue assay. This involves treating your glioma cells with a range of this compound concentrations for a specific duration (e.g., 48 or 72 hours) and then measuring the percentage of viable cells compared to an untreated control. The IC50 is the concentration of this compound that reduces cell viability by 50%. A detailed protocol for determining the IC50 value is provided in the "Experimental Protocols" section.
Q4: Are there known sensitive and resistant glioma cell lines to this compound?
A4: The sensitivity of glioma cell lines to this compound can vary. Studies with syngeneic murine glioma models showed that the SMA-560 model had a significant survival benefit with single-agent this compound treatment, while the SMA-497 and SMA-540 models showed only a trend towards prolonged survival.[1] This suggests that inherent differences between glioma subtypes may influence their sensitivity to TIE-2 inhibition. It is crucial to determine the TIE-2 expression and phosphorylation levels in your cell lines of interest, as these may correlate with sensitivity to this compound.
Q5: What are the expected downstream signaling effects of this compound in glioma cells?
A5: By inhibiting TIE-2 phosphorylation, this compound is expected to modulate downstream signaling pathways that are critical for cell survival, proliferation, and migration. The primary downstream pathways of TIE-2 include the Phosphoinositide 3-kinase (PI3K)/Akt and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways. Therefore, treatment with this compound would be expected to decrease the phosphorylation of key proteins in these pathways, such as Akt and ERK.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values between experiments. | - Inconsistent cell seeding density.- Variation in drug treatment duration.- Contamination of cell cultures.- Different passage numbers of cells used. | - Ensure a consistent number of cells are seeded in each well.- Standardize the incubation time with this compound.- Regularly check cell cultures for contamination.- Use cells within a consistent and low passage number range. |
| No significant effect of this compound on glioma cell viability. | - Low or absent TIE-2 expression in the cell line.- Cell line is resistant to TIE-2 inhibition.- Insufficient drug concentration or treatment time.- Inactivation of the compound. | - Verify TIE-2 expression and phosphorylation in your cell line using Western blot or flow cytometry.- Consider using a different glioma cell line known to be sensitive to TIE-2 inhibition.- Perform a dose-response experiment with a wider range of concentrations and longer incubation times.- Ensure proper storage and handling of the this compound compound. |
| Inconsistent results in apoptosis assays. | - Cells harvested too early or too late after treatment.- Sub-optimal staining with Annexin V/Propidium Iodide.- Cell death occurring through a non-apoptotic mechanism (e.g., necrosis, autophagy). | - Perform a time-course experiment to determine the optimal time point for apoptosis detection.- Optimize the concentrations of Annexin V and PI and the incubation time.- Investigate other forms of cell death using appropriate assays. |
| Difficulty in detecting changes in downstream signaling pathways (e.g., p-Akt, p-ERK). | - Timing of cell lysis after treatment is not optimal.- Low basal phosphorylation levels.- Issues with antibody quality or Western blot protocol. | - Perform a time-course experiment to identify the peak of signaling inhibition.- Consider stimulating the pathway (e.g., with Ang-1) before adding this compound to increase the dynamic range.- Validate your antibodies and optimize the Western blot protocol, including the use of phosphatase inhibitors in the lysis buffer. |
Quantitative Data Summary
Table 1: Reported In Vitro and In Vivo Dosages of this compound in Murine Glioma Models
| Model System | Cell Line(s) | Treatment | Dosage | Outcome | Reference |
| In Vitro | SMA-497 | Inhibition of TIE-2 phosphorylation | 1 µM | Suppression of Ang-1 and Na₃VO₄-induced phosphorylation | |
| In Vivo | Syngeneic Mice | Single-agent treatment | 100 mg/kg daily | Trend towards prolonged survival in SMA-497 and SMA-540; Significant survival benefit in SMA-560 | |
| In Vivo | Syngeneic Mice | Combination with irradiation | 100 mg/kg daily | Synergistic prolongation of survival in SMA-560 |
Experimental Protocols
Determination of IC50 using MTT Assay
Objective: To determine the concentration of this compound that inhibits the growth of glioma cells by 50%.
Materials:
-
Glioma cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed glioma cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to create a series of desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same percentage of DMSO as the highest drug concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.
Apoptosis Assay using Annexin V/Propidium Iodide Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Glioma cells treated with this compound (at IC50 concentration) and untreated controls
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells from the culture plates.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot for Downstream Signaling Analysis
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the PI3K/Akt and MAPK/ERK pathways.
Materials:
-
Glioma cells treated with this compound and untreated controls
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-TIE-2, anti-TIE-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run to separate the proteins by size.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
Caption: this compound inhibits TIE-2 signaling in glioma cells.
Caption: Workflow for assessing this compound effects on glioma cells.
References
Technical Support Center: Validating BAY-826 Activity
This guide provides troubleshooting advice and frequently asked questions for researchers using BAY-826, a potent TIE-2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the TIE-2 receptor tyrosine kinase.[1][2][3][4] Its primary mechanism of action is the inhibition of TIE-2 autophosphorylation, a critical step in the activation of its signaling pathway.[1]
Q2: What are the known off-target effects of this compound?
A2: While highly selective for TIE-2, this compound has been shown to bind with high affinity to a few other kinases, namely TIE-1, DDR1, and DDR2. It is important to consider these potential off-target effects when interpreting experimental results.
Q3: What is a suitable starting concentration for in vitro cellular assays?
A3: A common starting concentration for in vitro cellular assays is 1 µM. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment for your specific cell line and assay.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO and ethanol up to 100 mM. For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q5: How can I induce TIE-2 phosphorylation in my cellular model?
A5: TIE-2 phosphorylation can be induced by treating cells with its natural ligand, Angiopoietin-1 (Ang-1). Alternatively, a more general tyrosine phosphatase inhibitor, such as sodium orthovanadate (Na₃VO₄), can be used to increase overall tyrosine phosphorylation, including that of TIE-2.
Troubleshooting Guides
TIE-2 Phosphorylation Western Blot
| Problem | Possible Cause | Solution |
| Weak or no phospho-TIE-2 signal | Inefficient induction of TIE-2 phosphorylation. | Optimize the concentration and incubation time of your stimulus (Ang-1 or Na₃VO₄). Ensure your cells are healthy and responsive. |
| Inadequate sample preparation leading to dephosphorylation. | Always work on ice and use pre-chilled buffers. Add a cocktail of protease and phosphatase inhibitors to your lysis buffer. | |
| Low abundance of TIE-2 in your cell type. | Confirm TIE-2 expression in your cell line using an antibody against total TIE-2. You may need to perform immunoprecipitation to enrich for TIE-2 before western blotting. | |
| High background | Blocking agent is interfering with detection. | Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use Bovine Serum Albumin (BSA) or a protein-free blocking buffer instead. |
| Non-specific antibody binding. | Optimize your primary and secondary antibody concentrations. Ensure adequate washing steps. | |
| Inconsistent results | Variability in cell culture conditions. | Maintain consistent cell passage numbers, confluency, and serum starvation times. |
| Uneven loading of protein samples. | Perform a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., β-actin, GAPDH) to verify consistent loading across lanes. |
In Vitro Angiogenesis (Tube Formation) Assay
| Problem | Possible Cause | Solution |
| No tube formation in control wells | Suboptimal cell seeding density. | The ideal seeding density is cell-type dependent. Perform a titration to find the optimal number of cells. Too few cells will result in incomplete tube formation, while too many will lead to a confluent monolayer. |
| Poor quality of basement membrane extract (e.g., Matrigel®). | Ensure the basement membrane extract is properly thawed on ice and has not polymerized before plating. Use a consistent lot of extract for all experiments. | |
| High variability between replicates | Uneven coating of the basement membrane extract. | Ensure the extract is evenly spread across the well surface. Avoid introducing bubbles. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension and careful pipetting to distribute cells evenly. | |
| Unexpected tube formation in this compound treated wells | This compound concentration is too low. | Perform a dose-response experiment to determine the effective inhibitory concentration for your cell type. |
| Off-target effects promoting angiogenesis. | While unlikely, consider the possibility of off-target effects. Validate your findings using a different TIE-2 inhibitor or by siRNA-mediated knockdown of TIE-2. |
Data Presentation
This compound Kinase Affinity and Potency
| Parameter | Target | Value | Assay Type |
| IC₅₀ | TIE-2 | 1.3 nM | HUVEC autophosphorylation |
| Kd | TIE-2 | 1.6 nM | Biochemical |
| Kd | TIE-1 | 0.9 nM | KINOMEscan |
| Kd | DDR1 | 0.4 nM | KINOMEscan |
| Kd | DDR2 | 1.3 nM | KINOMEscan |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: TIE-2 Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Plate cells (e.g., HUVECs or glioma cell lines) and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with desired concentrations of this compound or vehicle control (e.g., 0.1% DMSO) for 1-2 hours.
-
Stimulate TIE-2 phosphorylation with an agonist (e.g., 400 ng/mL Angiopoietin-1 or 4 mM Na₃VO₄) for 20-30 minutes.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TIE-2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To confirm equal TIE-2 levels, strip the membrane and re-probe with an antibody against total TIE-2.
-
Protocol 2: In Vitro Angiogenesis (Tube Formation) Assay
-
Plate Coating:
-
Thaw basement membrane extract (e.g., Matrigel®) on ice at 4°C.
-
Pipette 50 µL of the cold basement membrane extract into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in serum-free or low-serum medium.
-
Prepare a cell suspension containing the desired concentrations of this compound or vehicle control.
-
Seed 1-2 x 10⁴ cells per well onto the solidified basement membrane extract.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
Monitor tube formation over 4-18 hours.
-
Capture images at different time points using a phase-contrast microscope.
-
-
Quantification:
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Visualizations
Caption: Angiopoietin/TIE-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for validating this compound activity in vitro.
Caption: Logical relationships of control experiments for validating this compound activity.
References
Validation & Comparative
A Comparative Analysis of BAY-826 (Copanlisib) and VEGFR Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of BAY-826 (copanlisib), a phosphatidylinositol 3-kinase (PI3K) inhibitor, and a range of vascular endothelial growth factor receptor (VEGFR) inhibitors. This document is intended to serve as a resource for researchers and drug development professionals, offering a comprehensive overview of their mechanisms of action, preclinical and clinical efficacy, and the experimental protocols used to evaluate them.
Executive Summary
This compound (copanlisib) and VEGFR inhibitors represent two distinct classes of targeted therapies in oncology. Copanlisib exerts its effects by inhibiting the PI3K signaling pathway, which is crucial for cell proliferation, survival, and metabolism. In contrast, VEGFR inhibitors primarily target angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. While both classes of drugs have demonstrated significant anti-tumor activity, their differing mechanisms of action result in varied efficacy across different cancer types. This guide presents a side-by-side comparison of their performance based on available experimental data.
Mechanism of Action
This compound (Copanlisib): A PI3K Inhibitor
Copanlisib (BAY 80-6946) is a potent intravenous pan-class I PI3K inhibitor with predominant activity against the PI3K-α and PI3K-δ isoforms.[1] The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a common feature in many cancers.[1] Copanlisib works by binding to the ATP-binding pocket of the PI3K enzyme, inhibiting its kinase activity and subsequently blocking downstream signaling.[1] This leads to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in malignant cells. Notably, its strong activity against the PI3K-δ isoform, which is primarily expressed in leukocytes, makes it particularly effective in B-cell malignancies.
Figure 1: Copanlisib's inhibition of the PI3K/AKT/mTOR pathway.
VEGFR Inhibitors: Targeting Angiogenesis
VEGFR inhibitors are a class of drugs that block the activity of vascular endothelial growth factor receptors, which are key mediators of angiogenesis. Tumors require a dedicated blood supply to grow and metastasize, a process driven by signaling molecules like VEGF. VEGFR inhibitors can be broadly categorized into two groups: monoclonal antibodies that bind to VEGF ligands and small molecule tyrosine kinase inhibitors (TKIs) that block the intracellular kinase activity of the receptors. By inhibiting VEGFR signaling, these drugs prevent the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen. Many VEGFR TKIs are multi-targeted, also inhibiting other receptor tyrosine kinases involved in tumor progression such as platelet-derived growth factor receptors (PDGFRs) and c-Kit.
Figure 2: VEGFR inhibitors block downstream signaling to inhibit angiogenesis.
Comparative Efficacy Data
Direct head-to-head clinical trials comparing the efficacy of copanlisib with VEGFR inhibitors across a range of cancers are limited. Copanlisib has been predominantly evaluated in hematologic malignancies, while VEGFR inhibitors have been extensively studied in solid tumors. The following tables summarize available preclinical and clinical data to facilitate an indirect comparison.
Preclinical Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Copanlisib (this compound) against PI3K Isoforms
| PI3K Isoform | IC50 (nM) | Reference |
| PI3Kα | 0.5 | |
| PI3Kβ | 3.7 | |
| PI3Kγ | 6.4 | |
| PI3Kδ | 0.7 |
Table 2: IC50 Values of Selected VEGFR Inhibitors against Key Kinases
| Inhibitor | VEGFR1 (nM) | VEGFR2 (nM) | VEGFR3 (nM) | PDGFRβ (nM) | c-Kit (nM) | Reference |
| Axitinib | 0.1 | 0.2 | 0.1-0.3 | 1.6 | 1.7 | |
| Pazopanib | 10 | 30 | 47 | 84 | 74 | |
| Sorafenib | 26 | 90 | 20 | 57 | 68 | |
| Sunitinib | - | 80 | - | 2 | - |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical Efficacy
Copanlisib has demonstrated significant efficacy in patients with relapsed or refractory non-Hodgkin's lymphoma (NHL). In the CHRONOS-1 trial, copanlisib monotherapy in patients with relapsed or refractory indolent B-cell lymphoma resulted in an overall response rate (ORR) of 59%, with a median duration of response of 22.6 months. The efficacy of copanlisib in solid tumors is also under investigation, with some preliminary data suggesting anti-tumor activity.
Table 3: Clinical Efficacy of Copanlisib in Relapsed/Refractory Indolent NHL (CHRONOS-1 Study)
| Efficacy Endpoint | Value | Reference |
| Overall Response Rate (ORR) | 59.2% | |
| Complete Response (CR) | 12.0% | |
| Partial Response (PR) | 47.2% | |
| Stable Disease (SD) | 29.6% | |
| Median Progression-Free Survival (PFS) | 11.2 months |
VEGFR inhibitors are established treatments for various solid tumors, including renal cell carcinoma (RCC), hepatocellular carcinoma (HCC), and others. For instance, the COMPARZ trial directly compared pazopanib and sunitinib in treatment-naive patients with metastatic RCC, demonstrating non-inferiority of pazopanib to sunitinib in terms of progression-free survival.
Table 4: Clinical Efficacy of Pazopanib vs. Sunitinib in Metastatic RCC (COMPARZ Trial)
| Efficacy Endpoint | Pazopanib | Sunitinib | Reference |
| Median Progression-Free Survival (PFS) | 8.4 months | 9.5 months | |
| Overall Response Rate (ORR) | 31% | 25% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Figure 3: General workflow for an MTT cell viability assay.
Detailed Methodology:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the test compound (e.g., copanlisib or a VEGFR inhibitor) in culture medium. Remove the overnight culture medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration).
-
Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol describes a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Figure 4: Workflow for an in vivo tumor xenograft study.
Detailed Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or a mixture with Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL. Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: When tumors reach a predetermined average volume (e.g., 100-200 mm³), randomize the mice into treatment and control (vehicle) groups. Administer the test compound (e.g., copanlisib or a VEGFR inhibitor) and vehicle according to the specified dose, route (e.g., intravenous for copanlisib, oral for many VEGFR TKIs), and schedule.
-
Efficacy and Toxicity Assessment: Continue to measure tumor volume and mouse body weight regularly throughout the study. Monitor the animals for any signs of toxicity.
-
Study Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a maximum allowed size, or after a predetermined treatment period. At the endpoint, euthanize the mice, excise the tumors, and record their final weight. Tumors can be processed for further analysis, such as histology or western blotting.
Western Blot Analysis of Signaling Pathways
This protocol is used to detect and quantify specific proteins in a sample, allowing for the assessment of signaling pathway activation.
Figure 5: General workflow for Western blot analysis.
Detailed Methodology:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in a lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in a loading buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-AKT, total AKT, phospho-VEGFR2, total VEGFR2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: After washing, add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: The intensity of the bands corresponds to the amount of the target protein. For phosphorylation studies, the signal for the phosphorylated protein is typically normalized to the signal for the total protein.
Conclusion
This compound (copanlisib) and VEGFR inhibitors are effective anti-cancer agents that operate through distinct but fundamental cellular pathways. Copanlisib's targeting of the PI3K pathway provides a direct anti-proliferative and pro-apoptotic effect, particularly in hematologic malignancies with aberrant PI3K signaling. VEGFR inhibitors, on the other hand, exert their primary effect on the tumor microenvironment by disrupting angiogenesis, a hallmark of solid tumors.
The choice between these agents in a research or clinical setting will depend on the specific cancer type, its underlying molecular characteristics, and the therapeutic strategy being pursued. The data presented in this guide, while not from direct comparative trials in most cases, provides a basis for understanding the relative strengths and potential applications of each class of inhibitor. Further research, including head-to-head clinical trials in various cancer types, is needed to fully elucidate the comparative efficacy of copanlisib and VEGFR inhibitors.
References
Validating TIE-2 as the Primary Target of BAY-826: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of experimental data to validate the tyrosine-protein kinase receptor TIE-2 as the primary target of the small molecule inhibitor BAY-826. We present a comparative overview of this compound's performance against other TIE-2 targeting alternatives, supported by detailed experimental protocols and quantitative data.
Data Presentation: this compound in Context
The following tables summarize the biochemical and cellular activity of this compound in comparison to other known TIE-2 inhibitors. This data highlights the potency and selectivity of this compound.
Table 1: Biochemical and Cellular Potency of TIE-2 Inhibitors
| Compound | Type | TIE-2 Binding Affinity (Kd, nM) | TIE-2 Inhibition (IC50, nM) | Cellular TIE-2 Autophosphorylation Inhibition (EC50, nM) |
| This compound | Small Molecule | 1.6[1] | - | ~1.3 (HUVECs)[1] |
| Rebastinib (DCC-2036) | Small Molecule | - | 0.8 (Abl1WT), 4 (Abl1T315I) | - |
| Pexmetinib | Small Molecule | - | 4 (p38 MAPK), 18 (TIE-2) | - |
| Altiratinib (DCC-2701) | Small Molecule | - | 4.6 (TIE-2) | - |
HUVECs: Human Umbilical Vein Endothelial Cells
Table 2: Kinase Selectivity Profile of this compound
This compound demonstrates high selectivity for TIE-2, with significant binding affinity observed for only a few other kinases out of a panel of 456 tested.[1]
| Kinase | Dissociation Constant (Kd, nM) |
| TIE-2 | 1.6 |
| TIE-1 | 0.9 |
| DDR1 | 0.4 |
| DDR2 | 1.3 |
| LOK (STK10) | 5.9 |
Data from KINOMEscan profiling.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
TIE-2 Autophosphorylation Assay in HUVECs (Western Blot)
This protocol details the in vitro assessment of this compound's ability to inhibit the autophosphorylation of the TIE-2 receptor in human umbilical vein endothelial cells.
1. Cell Culture and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium (EGM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in EGM without FBS prior to treatment.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (DMSO) for 1 hour.
-
Stimulate TIE-2 autophosphorylation by adding Angiopoietin-1 (Ang1) (e.g., 400 ng/mL) for 20 minutes at 37°C.
2. Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. Immunoprecipitation:
-
Incubate 500 µg of protein lysate with an anti-TIE-2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in 2x Laemmli sample buffer for 5 minutes.
4. Western Blotting:
-
Separate the protein samples on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-TIE-2 (Tyr992) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Strip the membrane and re-probe with an antibody against total TIE-2 for normalization.
In Vivo Murine Glioma Model
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in a syngeneic mouse glioma model.
1. Cell Culture and Tumor Implantation:
-
Culture murine glioma cell lines (e.g., SMA-497, SMA-560) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 2 mM glutamine.
-
Harvest the cells and prepare a single-cell suspension in PBS.
-
Anesthetize female CB17/scid mice.
-
Drill a burr hole in the skull 2 mm lateral to the bregma.
-
Slowly inject 2 µL of the cell suspension (containing a predetermined number of cells) into the right striatum at a depth of 3 mm using a Hamilton syringe.
2. Drug Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound orally via gavage at desired doses (e.g., 25, 50, 100 mg/kg) daily.
-
Administer vehicle control to the control group.
3. Assessment of Efficacy:
-
Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, neurological symptoms).
-
Measure tumor volume at regular intervals using imaging techniques such as MRI.
-
Record survival data and perform Kaplan-Meier survival analysis.
-
At the end of the study, sacrifice the mice and harvest the brains for histological and immunohistochemical analysis (e.g., vessel density, TIE-2 phosphorylation).
Mandatory Visualizations
The following diagrams illustrate the TIE-2 signaling pathway and the experimental workflows described in this guide.
References
BAY-826 and Chemotherapy: A Guide to Synergistic Potential
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the synergistic effects of BAY-826, a potent and selective TIE-2 inhibitor, with conventional cancer therapies. While direct preclinical studies combining this compound with chemotherapy are not extensively documented in publicly available literature, this guide synthesizes the existing data on its synergy with irradiation and explores the mechanistic rationale for potential synergy with chemotherapeutic agents, drawing parallels from other TIE-2 pathway inhibitors.
Performance Comparison: this compound in Combination Therapy
The primary evidence for the synergistic anti-tumor activity of this compound comes from preclinical studies in syngeneic mouse glioma models, where it was evaluated in combination with irradiation.
| Treatment Group | Median Survival (days) | Survival Benefit vs. Control | Statistical Significance (p-value) | Synergistic Effect |
| SMA-560 Glioma Model | ||||
| Control (Vehicle) | 20 | - | - | |
| This compound alone | 24 | 4 days | Not Significant | |
| Irradiation alone | 23 | 3 days | Not Significant | |
| This compound + Irradiation | 30 | 10 days | < 0.05 | Synergistic prolongation of survival[1] |
| SMA-497 Glioma Model | ||||
| Control (Vehicle) | Not specified | - | - | |
| This compound + Irradiation | Not specified | No significant benefit | Not applicable | Ineffective[1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the findings and designing future studies.
In Vivo Synergistic Efficacy with Irradiation in Syngeneic Mouse Glioma Models
-
Cell Lines and Animal Models: Murine glioma cell lines, including SMA-560 and SMA-497, were used.[1] Syngeneic mouse models were established by intracranial implantation of these cells.[1]
-
Drug Administration: this compound was administered orally.[1]
-
Irradiation: Tumors were irradiated with a specified dose of radiation.
-
Treatment Groups: Mice were randomized into four groups: vehicle control, this compound alone, irradiation alone, and combination of this compound and irradiation.
-
Efficacy Assessment: The primary endpoint was overall survival, which was monitored daily. Tumor vascularity and immune cell infiltration were also assessed.
-
Statistical Analysis: Survival data were analyzed using the log-rank (Mantel-Cox) test to determine statistical significance between treatment groups.
Visualizing the Science: Diagrams and Pathways
Angiopoietin/TIE-2 Signaling Pathway and this compound Inhibition
The diagram below illustrates the Angiopoietin/TIE-2 signaling pathway, a critical regulator of angiogenesis, and the mechanism of action for this compound.
Caption: Mechanism of this compound in the TIE-2 signaling pathway.
Experimental Workflow for Assessing Synergy
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of a drug in combination with another therapy in a preclinical setting.
Caption: Preclinical workflow for synergy assessment.
Discussion on Potential Synergy with Chemotherapy
While direct experimental data for this compound with chemotherapy is limited, the mechanism of TIE-2 inhibition suggests a strong rationale for such combinations.
-
Normalization of Tumor Vasculature: TIE-2 inhibitors can "normalize" the chaotic and leaky tumor vasculature. This can improve the delivery and efficacy of cytotoxic chemotherapy agents to the tumor microenvironment.
-
Overcoming Resistance: The Angiopoietin/TIE-2 pathway is a known escape mechanism for tumors that develop resistance to anti-VEGF therapies. Combining a TIE-2 inhibitor like this compound with chemotherapy could potentially overcome or delay the onset of resistance.
-
Broader Anti-Angiogenic Blockade: Chemotherapy can induce hypoxia, which in turn upregulates pro-angiogenic factors. A dual approach of targeting cell proliferation with chemotherapy and tumor vasculature with a TIE-2 inhibitor could provide a more comprehensive anti-cancer strategy.
Future preclinical studies should focus on evaluating this compound in combination with standard-of-care chemotherapeutic agents for various solid tumors, particularly those known to be highly vascularized. Such studies would be instrumental in defining optimal dosing schedules and identifying patient populations most likely to benefit from this combination therapy.
References
Off-Target Kinase Inhibition Profile of BAY-826: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the off-target kinase inhibition profile of BAY-826, a potent and selective TIE-2 inhibitor, against other kinase inhibitors with overlapping targets. The information presented herein is intended to assist researchers in selecting the most appropriate chemical probes for their studies and to provide a broader context for the experimental effects observed with these compounds.
Introduction to this compound
This compound is a small molecule inhibitor primarily targeting the TIE-2 receptor tyrosine kinase, a key regulator of angiogenesis and vascular stability. With a dissociation constant (Kd) of 1.6 nM for TIE-2, this compound demonstrates high-affinity binding to its primary target. However, like most kinase inhibitors, it exhibits some degree of off-target activity. Understanding this off-target profile is crucial for interpreting experimental results and anticipating potential side effects in clinical applications. This guide compares the kinase inhibition profile of this compound with other selected kinase inhibitors: Rebastinib, another TIE-2 inhibitor, and the multi-kinase inhibitors Cabozantinib, Sunitinib, and Pazopanib, which also have activity against TIE-2 among other kinases.
Comparative Kinase Inhibition Profiles
The following table summarizes the percentage of inhibition of a panel of kinases by this compound and selected alternative inhibitors at a concentration of 100 nM. This data, where available, is derived from KINOMEscan™ assays, providing a standardized platform for comparison. Lower percentages indicate weaker inhibition, signifying greater selectivity for the primary target.
| Kinase Target | This compound (% Inhibition @ 100nM) | Rebastinib (% Inhibition @ 100nM) | Cabozantinib (% Inhibition @ 100nM) | Sunitinib (% Inhibition @ 100nM) | Pazopanib (% Inhibition @ 100nM) |
| TIE-2 (TEK) | >95% | >95% | Data not available | Data not available | Data not available |
| TIE-1 | >95% | Data not available | Data not available | Data not available | Data not available |
| DDR1 | >95% | Data not available | >95% | Data not available | Data not available |
| DDR2 | >95% | Data not available | >95% | Data not available | Data not available |
| LOK (STK10) | >95% | Data not available | Data not available | Data not available | Data not available |
| VEGFR2 (KDR) | <10% | >95%[1] | >95%[2] | >95%[3] | >95%[4] |
| ABL1 | Data not available | >95% | Data not available | Data not available | Data not available |
| FLT3 | Data not available | >95% | >95% | >95% | Data not available |
| SRC | Data not available | >95% | Data not available | Data not available | Data not available |
| c-KIT | Data not available | <50% | >95% | >95% | >95% |
| MET | Data not available | Data not available | >95% | Data not available | Data not available |
| AXL | Data not available | Data not available | >95% | Data not available | Data not available |
| RET | Data not available | Data not available | >95% | >95% | Data not available |
| PDGFRβ | <30% | Data not available | Data not available | >95% | >95% |
Note: "Data not available" indicates that specific percentage inhibition data at 100nM from a comprehensive KINOMEscan™ was not found in the public domain at the time of this review. The primary targets for each inhibitor are highlighted in bold.
Signaling Pathway Context
To better understand the implications of on- and off-target kinase inhibition, the following diagrams illustrate the signaling pathways involving the primary target of this compound (TIE-2) and its key off-targets (DDR1, DDR2, and LOK).
Experimental Protocols
The kinase inhibition data presented in this guide is primarily generated using the KINOMEscan™ assay platform. Below is a detailed description of the general methodology.
KINOMEscan™ Competition Binding Assay
Objective: To measure the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Materials:
-
DNA-tagged kinases
-
Streptavidin-coated magnetic beads
-
Biotinylated small molecule ligands
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT)
-
Wash buffer (e.g., 1x PBS, 0.05% Tween 20)
-
Elution buffer
-
qPCR reagents
Procedure:
-
Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to generate the affinity resin. The beads are then washed to remove any unbound ligand.
-
Binding Reaction: The DNA-tagged kinase, the affinity resin, and the test compound (at various concentrations) are combined in a well of a multi-well plate. The reaction is incubated to allow the binding to reach equilibrium.
-
Washing: The beads are washed to remove any unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the affinity resin.
-
Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.
-
Data Analysis: The amount of kinase captured on the beads is measured for each concentration of the test compound. The results are typically expressed as a percentage of the DMSO control (vehicle). A dose-response curve is generated to calculate the dissociation constant (Kd) or the percentage inhibition at a specific concentration.
Discussion
This compound is a highly selective inhibitor of TIE-2, with potent activity against its intended target and a limited number of off-targets. The KINOMEscan data reveals that at a concentration of 100 nM, this compound strongly inhibits TIE-1, DDR1, DDR2, and LOK (STK10) in addition to TIE-2. Importantly, it shows minimal inhibition of other key angiogenic kinases such as VEGFR2 and PDGFRβ at this concentration, highlighting its selectivity within this class of kinases.
In comparison, other kinase inhibitors with TIE-2 activity exhibit broader kinase inhibition profiles. Rebastinib, while also a potent TIE-2 inhibitor, demonstrates significant inhibition of ABL1, FLT3, and SRC, among others. The multi-kinase inhibitors Cabozantinib, Sunitinib, and Pazopanib have much broader off-target profiles, inhibiting a wide range of kinases including VEGFRs, c-KIT, MET, and AXL. This broader activity can contribute to their therapeutic efficacy in various cancers but may also lead to a higher incidence of off-target side effects.
The choice of a kinase inhibitor for research or therapeutic purposes should be guided by a thorough understanding of its on- and off-target activities. For studies specifically focused on the role of TIE-2, this compound offers a more selective tool compared to the multi-kinase inhibitors. However, when investigating cellular processes where multiple signaling pathways may be involved, or in certain cancer contexts, the broader activity of compounds like Cabozantinib, Sunitinib, or Pazopanib might be advantageous.
Conclusion
This compound is a potent and selective TIE-2 kinase inhibitor with a well-defined off-target profile that includes TIE-1, DDR1, DDR2, and LOK. Its high selectivity against other angiogenic kinases makes it a valuable tool for studying TIE-2 biology. In contrast, other TIE-2 active compounds such as Rebastinib and the multi-kinase inhibitors Cabozantinib, Sunitinib, and Pazopanib exhibit broader kinase inhibition profiles. This comparative guide provides essential data to aid researchers in the rational selection and interpretation of experiments using these small molecule inhibitors. A comprehensive understanding of a compound's kinome-wide activity is paramount for the accurate interpretation of experimental outcomes and for the development of safer and more effective targeted therapies.
References
- 1. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LOK(STK10) [carnabio.com]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. Identification of Enzymes Oxidizing the Tyrosine Kinase Inhibitor Cabozantinib: Cabozantinib Is Predominantly Oxidized by CYP3A4 and Its Oxidation Is Stimulated by cyt b5 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of BAY-826: A Novel TIE-2 Inhibitor for Glioblastoma Therapy
For Immediate Release
This guide provides a comprehensive comparison of the novel, orally available small molecule TIE-2 inhibitor, BAY-826, against other therapeutic alternatives for the treatment of glioblastoma. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental data, details methodologies for critical experiments, and visualizes the underlying biological pathways and experimental workflows.
Abstract
Glioblastoma remains one of the most aggressive and difficult-to-treat cancers. The tumor's highly vascular nature has led to the development of anti-angiogenic therapies. However, resistance to therapies targeting the vascular endothelial growth factor (VEGF) pathway is common, necessitating the exploration of alternative angiogenic pathways. The angiopoietin/TIE signaling axis has emerged as a critical alternative. This compound is a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase, a key component of this pathway. This guide cross-validates the effects of this compound in various cancer models, with a focus on glioblastoma, and compares its efficacy with other treatment modalities.
Mechanism of Action: TIE-2 Inhibition
This compound exerts its anti-tumor effects by selectively inhibiting the TIE-2 receptor tyrosine kinase.[1] The angiopoietin/TIE-2 signaling pathway plays a crucial role in vasculogenesis and angiogenesis. The ligand angiopoietin-1 (Ang-1) promotes vessel maturation and stability by inducing TIE-2 phosphorylation. In contrast, angiopoietin-2 (Ang-2), often upregulated in tumors, acts as a context-dependent antagonist or partial agonist, leading to vascular destabilization and promoting angiogenesis. By blocking TIE-2 phosphorylation, this compound disrupts these processes, leading to decreased tumor vascularization.
In Vivo Efficacy of this compound in Syngeneic Mouse Glioma Models
Studies have demonstrated the in vivo efficacy of this compound in prolonging survival in highly vascularized syngeneic murine glioma models. A significant survival benefit was observed in the SMA-560 glioma model, with a trend towards prolonged survival in the SMA-497 and SMA-540 models.[1]
Comparison with Alternative Therapies
To provide a comprehensive overview, the following table compares the preclinical efficacy of this compound with other agents used in the treatment of glioblastoma. It is important to note that direct cross-study comparisons are challenging due to variations in experimental models and methodologies.
| Compound | Target | Cancer Model | Key Findings | Reference |
| This compound | TIE-2 | Syngeneic Mouse Glioma (SMA-560) | Significant survival benefit as a single agent. | Schneider et al., 2017 |
| Temozolomide | DNA Alkylating Agent | Glioblastoma Xenograft (U87) | Dose-dependent reduction in tumor progression. | Evaluation of Temozolomide and Fingolimod Treatments in Glioblastoma Preclinical Models, 2023 |
| Bevacizumab | VEGF-A | Glioblastoma Xenograft | Dose-dependent reduction in tumor growth and prolonged survival. | Bevacizumab Has Differential and Dose-Dependent Effects on Glioma Blood Vessels and Tumor Cells, 2011 |
| Cabozantinib | VEGFR2, MET, AXL | Glioblastoma Patient-Derived Xenograft (HF2587) | Significant tumor growth reduction and improved survival. | Testing the Efficacy of Cabozantinib (XL-184) to Treat Glioblastoma, 2023 |
Synergistic Effects with Radiation
The combination of this compound with radiation has shown synergistic effects in prolonging survival in the SMA-560 glioma model.[1] This suggests a potential role for this compound as a radiosensitizer, possibly by modulating the tumor microenvironment and vascular normalization. In contrast, this synergistic effect was not observed in the SMA-497 model, highlighting the importance of tumor model selection in evaluating combination therapies.
Experimental Protocols
In Vivo Glioblastoma Tumor Modeling via Stereotaxic Injection
This protocol details the establishment of an in vivo glioblastoma model in mice through the stereotaxic injection of cancer cells, enabling the study of tumor biology and therapeutic responses.[2]
1. Cell Preparation:
- Culture murine glioma cells (e.g., GL261, SMA-560) to approximately 80% confluency.[2]
- Harvest cells by trypsinization, wash with PBS, and resuspend in sterile saline or PBS to a final concentration of 1 x 10^5 cells/μL. Keep the cell suspension on ice.
2. Animal Preparation and Stereotaxic Surgery:
- Anesthetize the mouse using an appropriate anesthetic (e.g., ketamine/xylazine cocktail).
- Secure the anesthetized mouse in a stereotactic frame.
- Make a midline incision on the scalp to expose the skull.
- Using stereotaxic coordinates, drill a small burr hole in the skull over the desired injection site (e.g., for striatum in mice: 0.5 mm anterior, 2.1 mm lateral to bregma).
3. Intracranial Injection:
- Load a Hamilton syringe with the cell suspension.
- Lower the syringe needle through the burr hole to the desired depth (e.g., 3.0 mm ventral from the dura).
- Inject a total volume of 1-2 μL of the cell suspension at a slow, controlled rate (e.g., 0.5-1 μL/min).
- After injection, leave the needle in place for 2-5 minutes to prevent reflux, then slowly withdraw the needle.
4. Post-operative Care:
- Suture the scalp incision.
- Provide post-operative analgesia and monitor the animal for recovery.
Western Blot Analysis of TIE-2 Phosphorylation
This protocol outlines the steps for assessing the inhibition of TIE-2 phosphorylation by this compound in cell lysates.
1. Cell Lysis and Protein Quantification:
- Culture glioma cells and treat with this compound at various concentrations for a specified duration.
- Induce TIE-2 phosphorylation using a stimulant such as Angiopoietin-1 or Na3VO4.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by size on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated TIE-2 (p-TIE2) overnight at 4°C.
- Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- To normalize for protein loading, strip the membrane and re-probe with an antibody against total TIE-2.
- Quantify the band intensities using densitometry software. The level of TIE-2 phosphorylation is determined by the ratio of p-TIE2 to total TIE-2.
"Cell_Treatment" [label="Cell Treatment with this compound\nand TIE-2 Agonist"];
"Lysis" [label="Cell Lysis & Protein Quantification"];
"SDS_PAGE" [label="SDS-PAGE"];
"Transfer" [label="Protein Transfer to Membrane"];
"Blocking" [label="Blocking"];
"Primary_Ab" [label="Primary Antibody Incubation\n(anti-pTIE-2)"];
"Secondary_Ab" [label="Secondary Antibody Incubation\n(HRP-conjugated)"];
"Detection" [label="Chemiluminescent Detection"];
"Analysis" [label="Densitometry Analysis\n(pTIE-2 / Total TIE-2)"];
"Cell_Treatment" -> "Lysis" -> "SDS_PAGE" -> "Transfer" -> "Blocking" -> "Primary_Ab" -> "Secondary_Ab" -> "Detection" -> "Analysis";
}
Conclusion
This compound demonstrates promising anti-tumor activity in preclinical models of glioblastoma, particularly in highly vascularized tumors. Its mechanism of action, centered on the inhibition of TIE-2 phosphorylation, offers a valuable alternative or complementary strategy to VEGF-targeted therapies. The synergistic effect of this compound with radiation warrants further investigation. The provided experimental protocols serve as a detailed guide for researchers aiming to validate and expand upon these findings. Further studies are needed to fully elucidate the potential of this compound in a clinical setting and to identify predictive biomarkers for patient stratification.
References
Confirming In Vivo Target Engagement of the TIE-2 Inhibitor BAY-826: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for confirming the in vivo target engagement of BAY-826, a potent and selective inhibitor of the TIE-2 receptor tyrosine kinase.[1][2] Understanding and verifying that a drug interacts with its intended target within a living organism is a critical step in the drug development process, providing confidence in the observed pharmacological effects and guiding dose-selection for clinical studies. This document outlines the primary method used to confirm this compound target engagement, compares it with alternative approaches, and provides the necessary experimental details for replication and adaptation.
This compound and its Target: TIE-2
This compound is a small molecule inhibitor that targets TIE-2, a receptor tyrosine kinase primarily expressed on the surface of endothelial cells.[1] The TIE-2 signaling pathway, activated by its ligands, the angiopoietins (Ang1 and Ang2), plays a crucial role in angiogenesis, the formation of new blood vessels. Dysregulation of this pathway is implicated in various diseases, including cancer. This compound has been shown to potently inhibit the autophosphorylation of TIE-2, a key step in the activation of its downstream signaling cascade.
Below is a diagram illustrating the TIE-2 signaling pathway and the inhibitory action of this compound.
Primary Method for Confirming this compound In Vivo Target Engagement: TIE-2 Phosphorylation Assay
The most direct and widely cited method to confirm that this compound engages its target in a living system is by measuring the inhibition of TIE-2 autophosphorylation in tissue samples from treated animals.
Experimental Workflow:
The general workflow for this assay is depicted in the diagram below.
Experimental Protocol: In Vivo TIE-2 Phosphorylation Assay
-
Animal Models and Treatment:
-
Use appropriate animal models, such as mice bearing tumor xenografts.
-
Administer this compound orally at various doses (e.g., 10, 30, 100 mg/kg) to different cohorts of animals. Include a vehicle control group.
-
Collect tissues at specified time points after the last dose. Lungs are often used as a surrogate tissue due to high TIE-2 expression in the vasculature.
-
-
Tissue Processing:
-
Excise tissues of interest (e.g., tumors, lungs) and immediately snap-freeze them in liquid nitrogen to preserve protein phosphorylation states.
-
Homogenize the frozen tissues in a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant containing the protein extracts.
-
-
Immunoprecipitation:
-
Incubate the protein lysates with an antibody specific for TIE-2 to capture the receptor.
-
Add protein A/G-agarose beads to pull down the antibody-TIE-2 complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the protein from the beads and separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., anti-phosphotyrosine, 4G10).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize for the amount of TIE-2 protein, strip the membrane and re-probe with an antibody against total TIE-2.
-
-
Data Analysis:
-
Quantify the band intensities for both the phosphorylated TIE-2 and total TIE-2 signals using densitometry software.
-
Calculate the ratio of phosphorylated TIE-2 to total TIE-2 for each sample.
-
Compare the ratios between the this compound-treated groups and the vehicle control group to determine the extent of target inhibition.
-
Comparison with Alternative In Vivo Target Engagement Methodologies
While the TIE-2 phosphorylation assay is a robust method for confirming this compound target engagement, other techniques can also be employed, each with its own advantages and disadvantages. The choice of method often depends on the specific research question, the available resources, and the characteristics of the drug and its target.
Logical Comparison of Methodologies:
Data Presentation: Comparison of In Vivo Target Engagement Methodologies
| Methodology | Principle | Advantages | Disadvantages | Applicability to this compound/TIE-2 |
| TIE-2 Phosphorylation Assay | Measures the inhibition of TIE-2 autophosphorylation upon this compound binding. | - Directly assesses the functional consequence of target engagement (kinase inhibition).- High specificity.- Well-established protocols. | - Requires high-quality phospho-specific antibodies.- Ex vivo analysis, requiring animal sacrifice.- May not capture the dynamics of target engagement in real-time. | High. This is the primary and most direct method to confirm functional target engagement of this compound. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a target protein upon ligand binding. | - Label-free, does not require modification of the drug.- Can be performed in vivo.- Applicable to a wide range of protein targets. | - Indirectly measures target binding, not functional inhibition.- Can be technically challenging to optimize for in vivo studies.- May not be sensitive enough for all drug-target interactions. | Moderate. Could be used to confirm the physical binding of this compound to TIE-2 in tissues, complementing the phosphorylation data. |
| Positron Emission Tomography (PET) | Utilizes a radiolabeled version of the drug to visualize and quantify its distribution and target occupancy in real-time in a living organism. | - Non-invasive, allowing for longitudinal studies in the same animal.- Provides whole-body pharmacokinetic and pharmacodynamic information.- Can be translated to clinical studies. | - Requires the synthesis of a radiolabeled drug analog, which can be complex and costly.- The radiolabel may alter the drug's properties.- Lower spatial resolution compared to ex vivo methods. | High (with a radiolabeled probe). Would provide valuable spatio-temporal information on TIE-2 engagement by this compound throughout the body. |
| Activity-Based Protein Profiling (ABPP) | Uses chemical probes that covalently bind to the active site of enzymes to measure their activity. | - Directly measures enzyme activity.- Can be used to assess target selectivity and identify off-targets.- Can be adapted for in vivo use. | - Requires the design and synthesis of a specific activity-based probe for the target.- May not be suitable for all enzyme classes.- The probe itself can perturb the biological system. | Low to Moderate. While powerful for certain enzyme classes, developing a specific ABPP probe for TIE-2 could be challenging. |
Conclusion
Confirming in vivo target engagement is a cornerstone of successful drug development. For this compound, the inhibition of TIE-2 autophosphorylation is the most direct and biologically relevant method to demonstrate that the drug is hitting its intended target and eliciting a functional response. While alternative methods such as CETSA and PET offer complementary information and have their own unique advantages, the TIE-2 phosphorylation assay remains the gold standard for validating the in vivo mechanism of action of this TIE-2 inhibitor. The detailed protocols and comparative analysis provided in this guide are intended to equip researchers with the necessary information to design and execute robust in vivo target engagement studies for this compound and similar kinase inhibitors.
References
Independent Validation of BAY-826 Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective summary and comparison of the publicly available data for BAY-826, a potent and selective TIE-2 inhibitor. The information is primarily based on the findings published by Schneider et al. in the Journal of Neurochemistry (2017), as independent validation studies were not identified in a comprehensive search of publicly available literature. This document aims to present the existing data in a clear and structured format to aid in research and development decisions.
Data Presentation
The following tables summarize the key quantitative data on the activity and efficacy of this compound as reported in the primary literature.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Description |
| Binding Affinity (Kd) | ||
| TIE-2 | 1.6 nM | Dissociation constant, indicating a high affinity for the target kinase. |
| Cellular Activity (IC50) | ||
| TIE-2 Autophosphorylation | 1.3 nM | Concentration required to inhibit 50% of Angiopoietin-1 induced TIE-2 autophosphorylation in Human Umbilical Vein Endothelial Cells (HUVECs). |
Table 2: In Vivo Efficacy of this compound in Syngeneic Murine Glioma Models
| Glioma Model | Treatment | Outcome |
| SMA-497 | This compound Monotherapy | Trend towards prolonged survival (not statistically significant). |
| SMA-540 | This compound Monotherapy | Trend towards prolonged survival (not statistically significant). |
| SMA-560 | This compound Monotherapy | Significant survival benefit.[1] |
| SMA-497 | This compound + Irradiation | Ineffective in prolonging survival.[1] |
| SMA-560 | This compound + Irradiation | Synergistic prolongation of survival.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and potential replication.
In Vitro TIE-2 Phosphorylation Assay
This assay was performed to determine the cellular potency of this compound in inhibiting the phosphorylation of its target, the TIE-2 receptor.
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) were utilized as they endogenously express the TIE-2 receptor.
-
Stimulation: TIE-2 phosphorylation was induced by stimulation with Angiopoietin-1 (Ang-1), the natural ligand for the TIE-2 receptor.
-
Inhibition: HUVECs were pre-incubated with varying concentrations of this compound prior to stimulation with Ang-1.
-
Detection: The level of TIE-2 phosphorylation was quantified using a phospho-TIE-2 specific antibody in an immunoassay format.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of inhibition of TIE-2 phosphorylation against the concentration of this compound.
In Vivo Syngeneic Murine Glioma Models
These studies were conducted to evaluate the anti-tumor efficacy of this compound in a setting that mimics the tumor microenvironment with an intact immune system.
-
Animal Models: Syngeneic mouse models of glioma were used, where mouse glioma cell lines (SMA-497, SMA-540, and SMA-560) were implanted into immunocompetent mice of the same genetic background.[1]
-
Drug Administration: this compound was administered orally to the tumor-bearing mice.
-
Treatment Regimens:
-
Monotherapy: Mice were treated with this compound alone.
-
Combination Therapy: In some cohorts, this compound was administered in combination with radiation therapy.[1]
-
-
Efficacy Endpoints:
-
Survival: The primary endpoint was the overall survival of the treated mice compared to a control group receiving a vehicle.
-
Tumor Growth: Tumor volume was monitored throughout the study.
-
-
Analysis: Survival data was analyzed using Kaplan-Meier curves and statistical tests to determine significant differences between treatment groups.
Mandatory Visualization
The following diagrams illustrate the signaling pathway of interest and the workflow of the in vivo experiments.
Caption: Angiopoietin-TIE-2 Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for in vivo efficacy studies of this compound in murine glioma models.
References
Safety Operating Guide
BAY-826: A Guide to Safe Handling and Disposal for Laboratory Professionals
This document provides essential safety and logistical information for the proper handling and disposal of BAY-826, a potent Tie2 inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to foster a safe and compliant laboratory environment.
Key Chemical Data and Storage Recommendations
For easy reference, the fundamental chemical properties and recommended storage conditions for this compound are summarized in the table below.
| Property | Value |
| Chemical Name | [3-Cyano-5-[[[2,4-dimethyl-5-[6-(3-pyridinyl)-1H-imidazo[1,2-b]pyrazol-1-yl]phenyl]amino]carbonyl]phenyl]pentafluorosulfur |
| CAS Number | 1448316-08-2 |
| Molecular Formula | C26H19F5N6OS |
| Molecular Weight | 558.53 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C. |
Proper Disposal Procedures
The disposal of this compound and its containers must adhere to all applicable local, state, and federal regulations. As a research chemical, its potential hazards may not be fully known, and therefore, caution should be exercised.
General Disposal Guidance:
-
Unused Material and Contaminated Articles: These should be treated as hazardous waste. It is strongly recommended to engage a licensed professional waste disposal service for the removal and management of this material.
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product. Empty containers should not be reused.
Step-by-Step Disposal Workflow:
-
Segregation: Isolate this compound waste from other chemical waste to prevent potential reactions.
-
Labeling: All waste containers must be clearly and accurately labeled with the chemical name "this compound" and appropriate hazard warnings.
-
Containment: Ensure waste containers are securely sealed and stored in a designated, safe area, away from incompatible substances.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Provide the company with a copy of the Safety Data Sheet (SDS) for this compound.
Experimental Protocol Reference
For detailed experimental methodologies involving this compound, researchers are directed to the following scientific publication:
-
Schneider, H., Szabo, E., Machado, R.A.C., et al. (2016). Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models. Journal of Neurochemistry, 140(1), 170-182.[1]
Visualized Disposal Workflow
The following diagram provides a logical workflow for the proper disposal of this compound, from waste generation to final disposal.
Caption: A flowchart illustrating the procedural steps for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling BAY-826
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with BAY-826, a potent and selective TIE-2 inhibitor. Adherence to these procedures is critical to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemically resistant, disposable gloves (e.g., nitrile). |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemical penetration. |
| Respiratory Protection | Suitable Respirator | Use in well-ventilated areas. If dust or aerosols may be generated, a respirator is required. |
Operational Plans: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe working environment.
Handling:
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Ventilation: Use only in areas with adequate exhaust ventilation.[1]
-
Aerosol Prevention: Avoid the formation of dust and aerosols.[1]
-
Equilibration: Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.
Storage:
-
Container: Keep the container tightly sealed.
-
Location: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Temperature: Recommended storage temperature is 2-8°C for short-term storage.[1] For long-term storage of stock solutions, aliquots in tightly sealed vials at -20°C are usable for up to one month, and at -80°C for up to six months.[2]
Disposal Plan
Dispose of this compound and contaminated materials in accordance with institutional and local regulations for chemical waste.
Step-by-Step Disposal Procedure:
-
Segregation: Segregate this compound waste from other laboratory waste. This includes unused product, contaminated consumables (e.g., pipette tips, gloves, lab coats), and empty containers.
-
Solid Waste:
-
Collect solid waste, such as contaminated gloves and towels, in a designated, leak-proof container lined with a chemically resistant bag.
-
Store dry chemical waste in its original container if possible, or a clearly labeled, sealed container.
-
-
Liquid Waste:
-
Collect liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled container.
-
Do not mix with other solvent waste unless compatibility is confirmed.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and any other required information as per your institution's guidelines.
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols
In Vitro Inhibition of TIE-2 Autophosphorylation
This protocol details the procedure to assess the inhibitory effect of this compound on TIE-2 autophosphorylation in a cell-based assay.
Methodology:
-
Cell Culture: Culture murine glioma cells (e.g., SMA-497, SMA-540, SMA-560, GL-261) as adherent monolayers in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal calf serum and 2 mM glutamine.
-
Pre-incubation: Pre-incubate the cells for 10 minutes at 37°C with either 0.1% DMSO (as a control) or 1 µM this compound.
-
Induction of TIE-2 Autophosphorylation: Induce TIE-2 autophosphorylation for 20 minutes by adding either 4 mM Na₃VO₄ or 400 ng/mL COMP-ANG-1 to the cell culture medium in the presence of either 0.1% DMSO or 1 µM this compound.
-
Cell Lysis and Analysis: Following induction, lyse the cells and analyze the level of TIE-2 phosphorylation via immunoprecipitation and subsequent immunoblotting to determine the inhibitory effect of this compound.
In Vivo Inhibition of TIE-2 Autophosphorylation in a Murine Model
This protocol describes the administration of this compound in a mouse model to evaluate its in vivo efficacy in inhibiting TIE-2 autophosphorylation.
Methodology:
-
Animal Model: Utilize female CB17/scid mice for the study.
-
Preparation of this compound Solution: Prepare a formulation of this compound for oral administration. A common vehicle is a mixture of 10% Ethanol, 40% Solutol, and 50% distilled water.
-
Administration: Administer this compound via oral gavage at dosages of 25 mg/kg, 50 mg/kg, or 100 mg/kg.
-
Tissue Collection and Analysis: After the designated treatment period, collect lung tissue from the mice. Prepare tissue lysates and analyze the level of ANG-1-stimulated TIE-2 autophosphorylation to assess the in vivo inhibitory activity of this compound.
Signaling Pathway
This compound is a selective inhibitor of the TIE-2 signaling pathway, which plays a crucial role in angiogenesis and vascular stability. The following diagram illustrates the key components and interactions within this pathway.
Caption: TIE-2 signaling pathway and the inhibitory action of this compound.
References
- 1. Novel TIE-2 inhibitor this compound displays in vivo efficacy in experimental syngeneic murine glioma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
